2,3-Dichloro-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-40-8 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloro-5-nitropyridine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5-nitropyridine is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of biologically active molecules within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, characterized by a pyridine ring bearing two chlorine atoms and a nitro group, imparts a high degree of reactivity, making it a versatile building block for organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural features, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its reactivity, particularly in nucleophilic aromatic substitution reactions, and its application in the development of pharmaceutical agents.
Chemical and Physical Properties
This compound is a light yellow crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 192.99 g/mol | [2] |
| CAS Number | 22353-40-8 | [3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 51-56 °C | [3] |
| Boiling Point | 256 °C (lit.) | [3] |
| Density | 1.6±0.1 g/cm³ | [4] |
| Solubility | Soluble in alcohol-based organic solvents; poor solubility in low-polarity organic solvents like petroleum ether. | [5] |
| InChI | 1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)c(Cl)c1 | [2] |
Chemical Structure and Reactivity
The utility of this compound as a synthetic intermediate is intrinsically linked to its molecular structure. The pyridine ring provides a stable aromatic core, while the two chlorine atoms at positions 2 and 3, and the electron-withdrawing nitro group at position 5, confer specific reactivity.[1]
The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) , a class of reactions central to its application in synthesis.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride ions.[1] This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiols, which is a critical step in the construction of more complex molecules.[1]
Experimental Protocols
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound involves the chlorination of 5-nitro-2-hydroxy-3-chloropyridine.[3]
Materials:
-
5-nitro-2-hydroxy-3-chloropyridine
-
Phosphorous oxychloride (POCl₃)
-
Quinoline
-
Ice water
-
Nitrogen gas supply
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
Under a nitrogen atmosphere, slowly add quinoline (0.41 mol) to phosphorous oxychloride (1.75 mol) at 0 °C with stirring.[3]
-
To this mixture, add 5-nitro-2-hydroxy-3-chloropyridine (1.17 mmol).[3]
-
Heat the reaction mixture to 120 °C and maintain for 2 hours.[3]
-
After the reaction is complete, cool the mixture to 0 °C.[3]
-
Quench the reaction by carefully adding ice water. A precipitate will form.[3]
-
Collect the precipitate by filtration.[3]
-
Wash the precipitate thoroughly with water and dry to yield this compound.[3] A yield of 97% has been reported for this method.[3]
References
An In-depth Technical Guide to 2,3-Dichloro-5-nitropyridine (CAS: 22353-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5-nitropyridine, with CAS number 22353-40-8, is a pivotal heterocyclic intermediate in the realms of pharmaceutical and agrochemical research and development. Its unique molecular architecture, characterized by a pyridine ring substituted with two chlorine atoms and a powerful electron-withdrawing nitro group, renders it a versatile precursor for the synthesis of a diverse array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and its significant applications in the creation of novel therapeutic agents and crop protection chemicals. A key focus is placed on its role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.
Chemical and Physical Properties
This compound is a solid at room temperature, with properties that make it a stable and reactive intermediate for organic synthesis.[1][2] A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3] |
| Molecular Weight | 192.99 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 51-56 °C | [3] |
| Boiling Point | 267.9 ± 35.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | >110 °C | |
| Solubility | Soluble in many organic solvents. | [4] |
| InChI Key | XLPDVAVQKGDHNO-UHFFFAOYSA-N | [3] |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)c(Cl)c1 | [3] |
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d6) | δ 9.16 (d, J = 2.4 Hz, 1H), 8.94 (d, J = 2.4 Hz, 1H) | [5] |
| ¹³C NMR (300 MHz, DMSO-d6) | δ 158.69, 137.36, 132.51, 130.13, 124.39 | [5] |
| Mass Spectrum (ESI) | m/z 193 ([M+H]⁺) | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with one common and high-yielding method proceeding from 3-chloro-2-hydroxy-5-nitropyridine. This process involves a chlorination reaction using phosphorus oxychloride (POCl₃) in the presence of a catalyst.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 3-Chloro-2-hydroxy-5-nitropyridine
This protocol details the laboratory-scale synthesis of this compound, achieving a high yield.
Materials:
-
3-Chloro-2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Ice-cold water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a reaction vessel equipped for heating and stirring under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃).
-
Cool the vessel to 0°C and slowly add quinoline as a catalyst.
-
To this stirred mixture, add 3-chloro-2-hydroxy-5-nitropyridine.
-
Heat the reaction mixture to 120°C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture back down to 0°C.
-
Carefully quench the reaction by adding ice-cold water. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with water and dry it to obtain this compound.
-
This method has been reported to yield the product in approximately 97% yield.
Chemical Reactivity and Regioselectivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr), where the chlorine atoms act as leaving groups. The pyridine nitrogen and the nitro group strongly activate the ring towards nucleophilic attack by withdrawing electron density.
The key question for synthetic utility is the regioselectivity: which of the two chlorine atoms at the C2 and C3 positions is more susceptible to substitution?
-
Activation at C2: The C2 position is inherently activated towards nucleophilic attack due to its ortho position relative to the electron-withdrawing pyridine nitrogen.
-
Activation at C3: The C3 position is less electronically activated compared to the C2 position.
-
Influence of the Nitro Group: The nitro group at C5 further deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, with its influence being strongest at the ortho and para positions (C4 and C6, which lack leaving groups in this molecule) and weaker at the meta positions (C2).
Based on these electronic factors, it is anticipated that nucleophilic attack will preferentially occur at the C2 position . However, steric hindrance from the adjacent chlorine at C3 could play a role, potentially allowing for some substitution at C3 depending on the nature of the nucleophile and reaction conditions. This contrasts with the well-studied 2,4-dichloro-5-nitropyridine, where substitution overwhelmingly occurs at the C4 position due to superior resonance stabilization of the Meisenheimer intermediate by the para-nitro group.[6][7] For this compound, direct and comprehensive studies on regioselectivity are not widely available, and thus it should be determined empirically for novel reactions.
Caption: Postulated regioselectivity in SNAr reactions of this compound.
Applications in Drug Development and Agrochemicals
This compound is a valuable building block for constructing complex heterocyclic scaffolds that are prevalent in medicinal chemistry and agrochemical development.[4][8]
Synthesis of Kinase Inhibitors and Anticancer Agents
This intermediate is instrumental in the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines and thieno[2,3-b]pyridines, which are known to exhibit potent kinase inhibitory activity.
-
Imidazo[4,5-b]pyridines: These compounds are synthesized from 2,3-diaminopyridine derivatives, which can be obtained from this compound. They have been investigated as inhibitors of various kinases, including those involved in cell signaling pathways crucial for cancer cell proliferation.[9]
-
Thieno[2,3-b]pyridines: This class of compounds, also accessible from this compound, has demonstrated significant potential as anticancer agents. For instance, certain derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, thereby sensitizing cancer cells to topoisomerase I inhibitors like topotecan.[10] Others have shown promise as inhibitors of kinases like PI3K and EGFR, which are key targets in cancer therapy.[11]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by kinase inhibitors.
Antimicrobial and Anti-inflammatory Agents
Derivatives of this compound have also been explored for their potential as antimicrobial and anti-inflammatory agents.[10] The versatile reactivity of this starting material allows for the introduction of various pharmacophores to target bacterial, fungal, or inflammatory pathways.
Agrochemicals
In the agrochemical sector, this compound serves as a key intermediate in the synthesis of novel pesticides and herbicides.[4] Its derivatives, such as 2,3-dichloro-5-(trichloromethyl)pyridine, are precursors to potent fungicides and insecticides.[4]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
| Hazard Classification | Code(s) |
| GHS Pictograms | Skull and crossbones, Corrosion |
| Signal Word | Danger |
| Hazard Statements | H301, H315, H318, H335 |
| Precautionary Statements | P261, P264, P280, P301+P310, P302+P352, P305+P351+P338 |
| Hazard Classes | Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3 |
| Target Organs | Respiratory system |
Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and reactive intermediate with broad applications in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of drug discovery and agrochemical development, where it serves as a foundational building block for a variety of biologically active compounds, including kinase inhibitors, anticancer agents, and pesticides. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution, is crucial for its effective utilization in designing novel and potent chemical entities. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in leveraging this versatile compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dichloro-5-nitropyridine from 2-hydroxy-3-chloro-5-nitropyridine
An in-depth technical guide on the synthesis of 2,3-dichloro-5-nitropyridine from 2-hydroxy-3-chloro-5-nitropyridine is presented below, intended for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the chemical transformation, including experimental protocols, quantitative data, and process visualizations.
Introduction
The conversion of 2-hydroxy-3-chloro-5-nitropyridine to this compound is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] This process involves a nucleophilic substitution reaction where the hydroxyl group of the hydroxypyridine is replaced by a chlorine atom. The presence of the electron-withdrawing nitro group on the pyridine ring influences the reactivity of the molecule.[1] Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2][3][4]
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Chemical equation for the chlorination of 2-hydroxy-3-chloro-5-nitropyridine.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound based on established procedures.[5][6]
Reagents and Materials:
-
2-hydroxy-3-chloro-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Ice water
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, slowly add quinoline (48.5 mL, 0.41 mol) to phosphorus oxychloride (164.0 mL, 1.75 mol) in a reaction vessel cooled to 0 °C.[5]
-
To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine (204 mg, 1.17 mmol).[5]
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[5][6]
-
After the reaction is complete, cool the mixture to 0 °C.[5][6]
-
Quench the reaction by carefully adding ice-cold water.[5][6]
-
Wash the precipitate thoroughly with water and then dry it to obtain the final product, this compound.[5][6]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Flowchart of the synthesis and purification process.
Quantitative Data
The following tables summarize the key quantitative data associated with this synthesis.
Table 1: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-3-chloro-5-nitropyridine (204 mg, 1.17 mmol) | [5] |
| Reagents | POCl₃ (164.0 mL, 1.75 mol), Quinoline (48.5 mL, 0.41 mol) | [5] |
| Temperature | 120 °C | [5][6] |
| Reaction Time | 2 hours | [5][6] |
| Yield | 220 g (97%) | [5] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [7] |
| Molecular Weight | 192.99 g/mol | [7] |
| Appearance | Light yellow crystalline solid | [6] |
| Melting Point | 53 °C | [5] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 9.16 (d, 1H, J = 2.4 Hz), 8.94 (d, 1H, J = 2.4 Hz) | [5] |
| ¹³C NMR (300 MHz, DMSO-d₆) | δ 158.69, 137.36, 132.51, 130.13, 124.39 | [5] |
| Mass Spec. (ESI) | m/z 193 ([M+H]⁺) | [5] |
Purification
For instances where the crude product requires further purification, steam distillation can be an effective method.[8] The crude product is subjected to steam distillation, and the fractions collected between 100-103 °C are retained.[8] The collected solid is then filtered and vacuum-dried to yield the purified product with a purity of up to 99.5%.[8]
Safety Information
This compound is toxic if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be conducted in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. chempanda.com [chempanda.com]
- 5. This compound | 22353-40-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 2,3-Dichloro-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 2,3-Dichloro-5-nitropyridine. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and agrochemical industries.
Core Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound, presented in a clear and concise format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.16 | d | 2.4 | H-6 |
| 8.94 | d | 2.4 | H-4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.69 | C-2 |
| 147.36 | C-5 |
| 142.51 | C-6 |
| 130.13 | C-3 |
| 124.39 | C-4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1600-1450 | C=C and C=N stretching | Pyridine ring |
| 1550-1475 | Asymmetric NO₂ stretching | Nitro group |
| 1360-1290 | Symmetric NO₂ stretching | Nitro group |
| 850-550 | C-Cl stretching | Chloro groups |
| 3100-3000 | C-H stretching | Aromatic C-H |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a common method.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Method |
| 193 | [M+H]⁺ | ESI |
M (Molecular Weight) = 192.99 g/mol
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
-
Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.
Infrared (IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. These ions are then guided into the mass analyzer, where their mass-to-charge ratios are determined.
-
Data Processing: The mass spectrum is generated by plotting the ion intensity as a function of the mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Relationship between techniques and data.
Solubility of 2,3-Dichloro-5-nitropyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloro-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in the public domain, this document focuses on presenting available qualitative information, a detailed experimental protocol for solubility determination, and comparative data for a structurally related compound to offer a practical framework for researchers.
Introduction to this compound
This compound is a chlorinated and nitrated pyridine derivative. Its chemical structure, featuring an electron-deficient pyridine ring with two chlorine atoms and a strong electron-withdrawing nitro group, makes it a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 51-56 °C |
| Boiling Point | ~256 °C |
| CAS Number | 22353-40-8 |
Solubility Profile
Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Examples |
| Alcohols | Soluble | Methanol |
| Chlorinated Solvents | Likely Soluble | Dichloromethane |
| Ketones | Likely Soluble | Acetone |
| Ethers | Sparingly to Moderately Soluble | Diethyl ether, Tetrahydrofuran |
| Aromatic Hydrocarbons | Sparingly Soluble | Toluene, Benzene |
| Aliphatic Hydrocarbons | Poorly Soluble | Hexane, Petroleum ether |
This qualitative assessment is based on the reported solubility of 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol, dichloromethane, and acetone, and the general solubility characteristics of similar polar, aromatic compounds.
Quantitative Solubility of a Structurally Related Compound: Nitrobenzene
To provide a quantitative context, the following table presents the solubility of nitrobenzene, a simpler, yet structurally related aromatic nitro compound, in various organic solvents. It is important to note that these values are for comparative purposes only and the actual solubility of this compound will differ. Nitrobenzene is soluble in a variety of organic solvents like ethanol, ether, and benzene.[1]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 20 | Very Soluble |
| Diethyl Ether | 20 | Very Soluble |
| Benzene | 20 | Very Soluble |
| Acetone | 20 | Very Soluble |
| Carbon Tetrachloride | 20 | Slightly Soluble |
| Water | 20 | 0.19 |
Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed collection vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.
-
-
Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be achieved in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the collection vial.
-
The mass of the solvent is the difference between the weight of the vial with the solution and the weight of the vial with the dry solid.
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: General workflow for gravimetric solubility determination.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available sources, this technical guide provides a foundational understanding for researchers. The qualitative solubility profile, coupled with a detailed, standardized experimental protocol, offers a practical and robust framework for determining the precise solubility characteristics of this important synthetic intermediate. The provided comparative data for a related compound serves as a useful reference for initial solvent screening and experimental design. Accurate solubility data is paramount for the successful application of this compound in research, development, and manufacturing.
References
2,3-Dichloro-5-nitropyridine: A Cornerstone for Advanced Organic Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 2,3-Dichloro-5-nitropyridine as a Pivotal Building Block in Modern Organic Synthesis.
Introduction
This compound, a halogenated and nitrated pyridine derivative, has emerged as a critical and versatile building block in the landscape of organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine scaffold, render it an exceptionally reactive substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and its instrumental role in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 22353-40-8 | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 53 °C | [2] |
| Boiling Point | 256 °C | [2] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 9.16 (d, J = 2.4 Hz, 1H), 8.94 (d, J = 2.4 Hz, 1H) | [2] |
| ¹³C NMR (300 MHz, DMSO-d₆) | δ 158.69, 137.36, 132.51, 130.13, 124.39 | [2] |
Synthesis of this compound
The reliable and high-yield synthesis of this compound is a prerequisite for its widespread application. A common and efficient laboratory-scale preparation involves the chlorination of a hydroxyl-substituted nitropyridine precursor.
Experimental Protocol: Synthesis from 2-hydroxy-3-chloro-5-nitropyridine
This protocol details the synthesis of this compound from 2-hydroxy-3-chloro-5-nitropyridine.
Materials:
-
2-hydroxy-3-chloro-5-nitropyridine
-
Phosphorous oxychloride (POCl₃)
-
Quinoline
-
Ice water
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, slowly add quinoline (0.41 mol) to phosphorous oxychloride (1.75 mol) at 0 °C with stirring.[2]
-
To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine (1.17 mmol).[2]
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[2]
-
After the reaction is complete, cool the mixture to 0 °C.[2]
-
Carefully quench the reaction by adding ice water.[2]
-
Collect the resulting precipitate by filtration.[2]
-
Wash the precipitate thoroughly with water and dry to obtain this compound.[2]
Expected Yield: 97%[2]
Reactivity and Regioselectivity
The synthetic utility of this compound is primarily dictated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, coupled with the inherent electron deficiency of the pyridine ring, strongly activates both the C-2 and C-3 positions for nucleophilic attack.[3]
The key to harnessing the synthetic potential of this building block lies in understanding and controlling the regioselectivity of these substitution reactions. Generally, in dichloropyridines, the chlorine atom at the C-2 position is more susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom.[4] For related dichloronitropyridines, substitution at the position ortho to the nitro group (in this case, C-2) is often favored under kinetic control.[5]
Applications in Organic Synthesis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The activated chlorine atoms of this compound readily undergo displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the facile introduction of diverse functional groups, paving the way for the synthesis of a wide range of substituted pyridines.
With Amine Nucleophiles: The reaction with amines is a cornerstone for the synthesis of various biologically active molecules. The regioselectivity can be influenced by the nature of the amine and the reaction conditions.
With Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can displace a chlorine atom to form methoxy-substituted nitropyridines.
With Sulfur Nucleophiles: Thiolates react with high regioselectivity, typically favoring substitution at the C-2 position.[4]
Table of SNAr Reactions:
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
| Sodium Methoxide | CH₃ONa, Methanol, 20°C, 1.5h | 2-methoxy-3-chloro-5-nitropyridine | Not specified, but reaction is documented | [6] |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound also serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the construction of complex molecular frameworks.
Suzuki Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling with an organoboron reagent.
Table of Suzuki Coupling Reactions:
| Coupling Partner | Catalyst System & Base | Solvent & Temperature | Product | Yield | Reference |
| Methylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 1,4-Dioxane, 100°C, 6h | 3-chloro-2-methyl-5-nitropyridine | Not specified | [6] |
Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed amination provides an alternative and often milder route to C-N bond formation compared to traditional SNAr reactions.
Experimental Protocols for Cross-Coupling Reactions
The following are general protocols that can be adapted for the cross-coupling reactions of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water.
-
Heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and purify as described for the Suzuki coupling.
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound, a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane).
-
Add the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture (typically 80-110 °C) until completion.
-
Work-up and purify as described for the Suzuki coupling.
Application in the Synthesis of Bioactive Molecules
The versatility of this compound has been leveraged in the synthesis of numerous compounds with significant biological activity.
Pharmaceutical Applications: Synthesis of Kinase Inhibitors
Nitropyridine derivatives are key structural motifs in a variety of kinase inhibitors. For instance, derivatives of 2-chloro-3-nitropyridine have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[7] The JAK-STAT signaling pathway is a crucial cascade involved in cellular processes like immunity, cell division, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Agrochemical Applications
This compound also serves as a valuable intermediate in the synthesis of modern agrochemicals, including herbicides and insecticides. For example, dichloronitropyridine derivatives are precursors in the synthesis of insecticides like Pyridalyl, which is effective against various lepidopteran pests.[8][9]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for the construction of a diverse array of complex molecules. The demonstrated applications in the synthesis of pharmaceuticals, such as kinase inhibitors, and agrochemicals highlight its significance in the development of new technologies for human health and agriculture. A thorough understanding of its reactivity and the strategic application of modern synthetic methodologies will continue to unlock new possibilities for innovation in chemical synthesis.
References
- 1. This compound 97 22353-40-8 [sigmaaldrich.com]
- 2. This compound | 22353-40-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 22353-40-8 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridalyl (Ref: S-1812) [sitem.herts.ac.uk]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
The Versatility of 2,3-Dichloro-5-nitropyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitropyridine is a highly versatile and reactive chemical intermediate that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with two chlorine atoms and a nitro group, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[3] The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic aromatic substitution, making it an ideal starting material for the construction of complex heterocyclic compounds.[4] This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors for various therapeutic targets.
Synthetic Applications in Kinase Inhibitor Development
The reactivity of this compound makes it a key building block in the synthesis of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
BRAF Inhibitors
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in many cancers, most notably melanoma.[5] This has led to the development of targeted therapies that specifically inhibit the mutated BRAF kinase. This compound has been utilized as a key intermediate in the synthesis of BRAF inhibitors like Vemurafenib (PLX4032).[6] The synthesis typically involves a nucleophilic substitution of one of the chlorine atoms, followed by further functionalization to build the final inhibitor structure.
dot
Caption: BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.
JAK2 Inhibitors
The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical components of signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. This compound derivatives serve as precursors for the synthesis of potent JAK2 inhibitors.
dot
Caption: The JAK2-STAT signaling pathway and its inhibition.
GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to several diseases, including type 2 diabetes, Alzheimer's disease, and cancer. Dichloronitropyridine scaffolds have been used to develop selective GSK-3 inhibitors.
dot
Caption: The Wnt/β-catenin signaling pathway involving GSK-3.
ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and adhesion. ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer. 2,4-Dichloro-5-nitropyridine has been employed as a starting material for the synthesis of potent ROCK inhibitors.[6]
dot
Caption: The RhoA/ROCK signaling pathway and its inhibition.
ALK5 Inhibitors
Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a crucial mediator in the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is involved in cell growth, differentiation, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer. 2,4-Dichloro-5-nitropyridine is a valuable precursor for synthesizing ALK5 inhibitors.[7]
dot
Caption: The TGF-β/ALK5 signaling pathway and its inhibition.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in various cancers. It has emerged as an attractive target for cancer therapy. Pyridine-based scaffolds, accessible from dichloronitropyridines, have been instrumental in the development of potent PIM-1 inhibitors.[1][3]
dot
Caption: PIM-1 kinase signaling pathway and its inhibition.
Quantitative Data on Kinase Inhibitors
The following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors synthesized using dichloronitropyridine scaffolds.
| BRAF V600E Inhibitors | IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | 31 | [8] |
| Compound 28 | 120 | [2] |
| Compound 40 | 80 | [2] |
| Compound 44 | 140 | [2] |
| JAK2 Inhibitors | IC50 (nM) | Reference |
| INCB018424 (Ruxolitinib) | 2.8 | [1] |
| TG101348 | 3 | [1] |
| SB1518 | 19 | [1] |
| XL019 | 2 | [2] |
| ST4j | 13.0 | [9] |
| GSK-3β Inhibitors | IC50 (µM) | Reference |
| Compound 6a | 17.3 | [10] |
| Compound 6b | 10.2 | [10] |
| Compound G1 | 5.81 | [9] |
| Compound G4 | 0.64 | [9] |
| ROCK Inhibitors | IC50 (nM) | Reference |
| H-1152 (ROCK2) | 12 | [11] |
| Ripasudil (K-115) (ROCK1) | 51 | [11] |
| Ripasudil (K-115) (ROCK2) | 19 | [11] |
| GSK428286A (ROCK1) | 14 | [11] |
| DC24 (ROCK2) | 124 |
| ALK5 Inhibitors | IC50 (nM) | Reference |
| GW6604 | 140 | |
| Compound 6d | 1.2 | |
| THRX-144644 | 141 | |
| Galunisertib | 1070 |
| PIM-1 Inhibitors | IC50 (nM) | Reference |
| Compound 12 | 14.3 | [1] |
| Compound 8d | 19 | |
| Compound 5b | 44 | |
| Compound 15e | 83 | |
| Compound 4c | 110 | [2] |
| Compound 4f | 95 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
General Experimental Workflow
The development of kinase inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
dot
Caption: General experimental workflow for kinase inhibitor development.
Protocol 1: Synthesis of a 4-amino-2-chloro-5-nitropyridine derivative
This protocol describes a general procedure for the selective nucleophilic aromatic substitution at the C4 position of 2,4-dichloro-5-nitropyridine with an amine.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Cyclopentylamine
-
Triethylamine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the reaction mixture for 10-15 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a 2-chloro-5-nitropyridine derivative with an arylboronic acid.
Materials:
-
2-Chloro-5-nitropyridine derivative (e.g., from Protocol 1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-chloro-5-nitropyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate buffer.
-
In a 384-well plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound and its isomers are undeniably valuable building blocks in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Their favorable reactivity allows for the efficient and regioselective synthesis of a wide range of heterocyclic compounds with potent biological activities. This guide has provided an overview of their application in the development of inhibitors for several key kinase targets, along with relevant signaling pathways, quantitative data, and detailed experimental protocols. As the demand for novel and selective kinase inhibitors continues to grow, the utility of dichloronitropyridine scaffolds in drug discovery is expected to expand further, paving the way for the development of new therapeutics for a variety of diseases.
References
- 1. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
- 4. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2,3-Dichloro-5-nitropyridine: Suppliers, Purity, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitro group, imparts a high degree of reactivity, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of commercially available this compound, including a list of suppliers and typical purity levels. Furthermore, it details its applications in the synthesis of prominent agrochemicals and potential therapeutic agents, complete with experimental insights and pathway visualizations.
Suppliers and Purity of this compound
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The following table summarizes the available information from prominent suppliers.
| Supplier | CAS Number | Purity | Additional Information |
| ChemScene | 22353-40-8 | ≥98% | Provides services including custom synthesis and process optimization.[1] |
| Matrix Fine Chemicals | 22353-40-8 | Not Specified | --- |
| ECHEMI | 22353-40-8 | Not Specified | Aggregated GHS information provided. |
| ChemicalBook | 22353-40-8 | 98%, 99% | Provides some synthesis and spectral data.[2] |
| Sigma-Aldrich | 22353-40-8 | 97% | Certificate of Analysis may be available.[3] |
| BLD Pharm | 22353-40-8 | Not Specified | Offers NMR, HPLC, LC-MS, and UPLC data.[4] |
| Synchem | 22353-40-8 | 95% | --- |
| TCI | 22353-40-8 | >98.0% (GC) | --- |
| Ambeed | 22353-40-8 | Not Specified | Offers NMR, HPLC, LC-MS, and UPLC data. |
| Chem-Impex | 22353-40-8 | Not Specified | Highlights applications in pharmaceutical and agrochemical development. |
| Chemsrc | 22353-40-8 | 97.0% | Lists precursor and downstream products.[5] |
Experimental Protocols: Purity Determination
Representative HPLC Protocol for Purity Analysis
This method is adapted from established procedures for the analysis of dichlorinated pyridine derivatives.[6]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of this compound in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
Representative GC-MS Protocol for Purity and Impurity Identification
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[7][8][9]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method. The mass spectrometer allows for the identification of impurities by comparing their mass spectra to library databases.
Applications in Synthesis
This compound is a key starting material for the synthesis of high-value molecules in the agrochemical and pharmaceutical sectors.
Agrochemical Synthesis: Chlorantraniliprole
2,3-Dichloropyridine, a closely related precursor, is a key starting material in the industrial synthesis of the insecticide chlorantraniliprole. The synthesis involves the formation of a pyrazole ring, which is then coupled with an anthranilic acid derivative.[10][11] The following diagram illustrates a plausible synthetic pathway starting from 2,3-dichloropyridine.
Pharmaceutical Synthesis: Anti-inflammatory Imidazopyridine Derivatives
Derivatives of imidazopyridine have shown promise as potent anti-inflammatory agents, often acting as selective inhibitors of cyclooxygenase-2 (COX-2).[12][13] The synthesis of these compounds can start from chlorinated nitropyridines. The mechanism of action for many anti-inflammatory drugs involves the inhibition of pro-inflammatory pathways. Imidazopyridine derivatives have been shown to inhibit the NF-κB pathway and activate the Nrf2 antioxidant response pathway, both of which play crucial roles in the inflammatory response.[14]
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules with significant biological activity. Its utility in the production of both agrochemicals and pharmaceuticals underscores its importance in modern chemical research and development. The information provided in this guide serves as a foundational resource for scientists and researchers looking to utilize this versatile building block in their synthetic endeavors. Careful consideration of supplier specifications and rigorous purity analysis are paramount to achieving desired outcomes in the laboratory.
References
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. This compound | 22353-40-8 [chemicalbook.com]
- 3. 2,3-二氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 22353-40-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:22353-40-8 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hpst.cz [hpst.cz]
- 10. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2,3-Dichloro-5-nitropyridine
This guide provides comprehensive safety and handling information for 2,3-Dichloro-5-nitropyridine, targeting researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to handle it safely. The primary hazards are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Danger[2]
Hazard Pictograms:
-
Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Corrosion (GHS05): Indicates the potential for serious eye damage.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe storage and handling.
| Property | Value |
| CAS Number | 22353-40-8 |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 51-56 °C |
| Boiling Point | 254 °C |
| Flash Point | >110°C |
| Density | 1.6±0.1 g/cm³ |
Exposure Controls and Personal Protection
To minimize exposure and ensure safety, appropriate personal protective equipment (PPE) and engineering controls must be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges is necessary. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Use non-sparking tools to prevent electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Get emergency medical help immediately.[1] Rinse mouth. |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
Accidental Release Measures and Disposal
In the event of a spill, follow these procedures to contain and clean up the material safely. All waste must be disposed of according to regulations.
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of down the drain.
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Key steps in the risk assessment process for handling hazardous chemicals.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the pyridine ring, which is activated by a potent electron-withdrawing nitro group, and two chlorine atoms that can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This activation allows for the regioselective introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, providing a versatile platform for the synthesis of complex molecular scaffolds.[1]
These application notes provide a detailed overview of the reactivity, mechanism, and regioselectivity of this compound in SNAr reactions, along with representative experimental protocols for its use in a laboratory setting.
Mechanism and Regioselectivity
The substitution of chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom (C2 or C3). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.
The overall rate and regioselectivity of the reaction are determined by the stability of the Meisenheimer complex.
Caption: General mechanism of SNAr on this compound.
Regioselectivity: C2 vs. C3 Substitution
A critical aspect of the reactivity of this compound is regioselectivity: which of the two chlorine atoms is preferentially replaced? The outcome is dictated by the electronic effects of the nitro group at the C5 position.
-
Attack at C2: The C2 position is ortho to the C5-nitro group. When a nucleophile attacks the C2 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This significant resonance stabilization lowers the activation energy for this pathway.
-
Attack at C3: The C3 position is meta to the C5-nitro group. An attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore less stable and formed more slowly.
Consequently, nucleophilic aromatic substitution on this compound is kinetically controlled and overwhelmingly favors substitution at the C2 position . This predictable selectivity makes it a reliable substrate for the synthesis of 2-substituted-3-chloro-5-nitropyridine derivatives. This principle is consistent with observations in similar systems, such as 2,6-dichloro-3-nitropyridine, where substitution is favored at the position ortho to the nitro group.[2]
Caption: Logical diagram of competing SNAr pathways for this compound.
Applications with Various Nucleophiles
The high reactivity and predictable regioselectivity of this compound allow for its reaction with a broad range of nucleophiles.
Note: While the C2 position is the strongly preferred site of reaction based on electronic principles, specific quantitative yields and reaction conditions can vary. The following tables provide a general overview of these transformations. Researchers should perform optimization for specific substrates.
Reactions with N-Nucleophiles (Amines)
The amination of this compound is a common transformation used to introduce primary or secondary amine functionalities, which are prevalent in bioactive molecules.
| Nucleophile Class | Representative Nucleophile | Typical Reagents & Conditions | Expected Major Product |
| Primary Amines | R-NH₂ (e.g., Aniline, Benzylamine) | Base (e.g., Et₃N, DIPEA, K₂CO₃), Solvent (e.g., ACN, EtOH, DMF), Temp (25 - 80 °C) | 2-(Alkyl/Arylamino)-3-chloro-5-nitropyridine |
| Secondary Amines | R₂NH (e.g., Piperidine, Morpholine) | Base (e.g., Et₃N, DIPEA), Solvent (e.g., ACN, DMF), Temp (25 - 80 °C) | 2-(Dialkylamino)-3-chloro-5-nitropyridine |
| Ammonia | NH₃ (aq. or in alcohol) | Solvent (e.g., EtOH, THF), Temp (25 - 100 °C), Sealed vessel | 2-Amino-3-chloro-5-nitropyridine |
Reactions with S-Nucleophiles (Thiols)
Thiols and thiolates are potent nucleophiles that react readily with activated aryl halides to form thioethers.
| Nucleophile Class | Representative Nucleophile | Typical Reagents & Conditions | Expected Major Product |
| Thiols | R-SH (e.g., Thiophenol, Alkyl thiols) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN), Temp (25 - 60 °C) | 2-(Alkyl/Arylthio)-3-chloro-5-nitropyridine |
| Thiolates | RS⁻Na⁺, RS⁻K⁺ | Solvent (e.g., DMF, THF), Temp (0 - 25 °C) | 2-(Alkyl/Arylthio)-3-chloro-5-nitropyridine |
Reactions with O-Nucleophiles (Alkoxides)
Alkoxides and hydroxides can displace the C2-chloro group to form ethers or hydroxypyridines, respectively.
| Nucleophile Class | Representative Nucleophile | Typical Reagents & Conditions | Expected Major Product |
| Alkoxides | RO⁻Na⁺, RO⁻K⁺ (e.g., NaOMe, KOtBu) | Alcohol solvent (e.g., MeOH, t-BuOH), Temp (25 - 80 °C) | 2-Alkoxy-3-chloro-5-nitropyridine |
| Hydroxide | NaOH, KOH | Solvent (e.g., H₂O, Dioxane/H₂O), Temp (50 - 100 °C) | 3-Chloro-5-nitro-2-pyridone |
Experimental Protocols
The following sections provide generalized, representative protocols for conducting SNAr reactions with this compound. These may require optimization for specific nucleophiles and scales.
Caption: General workflow for a typical SNAr reaction and purification.
Representative Protocol for Amination with a Secondary Amine
This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 193 mg) in 5 mL of anhydrous acetonitrile.
-
Reaction: To the stirred solution, add the amine base (DIPEA, e.g., 1.5 mmol, 261 µL) followed by the nucleophile (piperidine, e.g., 1.1 mmol, 109 µL) at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(piperidin-1-yl)-3-chloro-5-nitropyridine.
Conclusion
This compound is a highly useful intermediate for the synthesis of substituted pyridines. It undergoes nucleophilic aromatic substitution with a wide range of nucleophiles with a strong, predictable preference for substitution at the C2 position, which is ortho to the activating nitro group. This reliable regioselectivity, combined with generally mild reaction conditions, makes it an important tool for researchers in medicinal chemistry and materials science for the construction of complex, functionalized heterocyclic systems.
References
Regioselectivity in the Amination of 2,3-Dichloro-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective amination of 2,3-dichloro-5-nitropyridine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of two chlorine atoms at the C2 and C3 positions, activated by a strong electron-withdrawing nitro group at the C5 position, allows for nucleophilic aromatic substitution (SNAr). Understanding and controlling the regioselectivity of amination—that is, whether the incoming amine substitutes at the C2 or C3 position—is paramount for efficient and predictable synthetic outcomes. This document provides a detailed overview of the factors governing this regioselectivity, experimental protocols for amination reactions, and data presentation to guide researchers in this area.
Introduction
This compound is a versatile building block in organic synthesis. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic attack. The two chlorine atoms serve as viable leaving groups, opening avenues for the introduction of various functionalities, particularly amino groups. The differential electronic and steric environment of the C2 and C3 positions, however, often leads to the preferential formation of one regioisomer over the other.
The regiochemical outcome of the amination of this compound is influenced by several factors, including the nature of the amine (primary, secondary, aliphatic, aromatic), reaction temperature, solvent, and the presence of a base. Generally, nucleophilic attack is favored at the position that can best stabilize the negative charge in the Meisenheimer intermediate.
Factors Influencing Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on the this compound ring is a result of a complex interplay of electronic and steric effects.
-
Electronic Effects: The electron-withdrawing nitro group at the 5-position deactivates the C4 and C6 positions towards nucleophilic attack and activates the C2 and C4 positions relative to the unsubstituted pyridine. In the case of this compound, both the C2 and C3 positions are activated. The nitrogen atom in the pyridine ring also exerts a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C2 position. This suggests that the C2 position is electronically more favorable for nucleophilic attack.
-
Steric Effects: The steric hindrance around the C2 and C3 positions can play a significant role, especially with bulky amines. The C2 position is flanked by the nitrogen atom of the pyridine ring and the chlorine atom at C3, while the C3 position is situated between two chlorine atoms (at C2 and, conceptually, the lack of a substituent at C4). The steric environment is therefore distinct for each position and can influence the approach of the nucleophile.
-
Nature of the Amine:
-
Primary and Secondary Aliphatic Amines: These amines are generally considered to be strong nucleophiles and are sensitive to steric hindrance.
-
Aromatic Amines: These are typically weaker nucleophiles than their aliphatic counterparts, and their reactions may require more forcing conditions.
-
Predicted Regioselectivity
Based on the general principles of SNAr on pyridine systems, the C2 position is generally more activated towards nucleophilic attack due to the proximity of the ring nitrogen. The stability of the Meisenheimer intermediate formed upon attack at C2 is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. Therefore, it is anticipated that amination of this compound will predominantly yield the 2-amino-3-chloro-5-nitropyridine isomer.
However, the specific reaction conditions and the nature of the amine can influence this outcome, and the formation of the 3-amino-2-chloro-5-nitropyridine isomer cannot be entirely ruled out.
Experimental Protocols
The following are generalized protocols for the amination of this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) is often necessary for specific amines to achieve optimal yield and regioselectivity.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound
-
n-Butylamine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetonitrile
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol or acetonitrile.
-
Add n-butylamine (1.1 equiv) to the solution.
-
Add a base, such as triethylamine (2.0 equiv) or potassium carbonate (2.0 equiv), to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup: Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(butylamino)-3-chloro-5-nitropyridine.
Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in DMF.
-
Add piperidine (1.2 equiv) to the solution.
-
Add potassium carbonate (2.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-100 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine.
Data Presentation
While specific experimental data for the amination of this compound is not extensively reported in publicly available literature, the following tables provide a template for summarizing expected outcomes and can be populated with experimental results.
Table 1: Regioselectivity in the Amination of this compound
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Minor Product | Ratio (C2:C3) | Yield (%) |
| Ammonia | - | Ethanol | 80 | 12 | 2-Amino-3-chloro-5-nitropyridine | 3-Amino-2-chloro-5-nitropyridine | >95:5 (Predicted) | - |
| n-Butylamine | Et₃N | Acetonitrile | 60 | 6 | 2-(Butylamino)-3-chloro-5-nitropyridine | 3-(Butylamino)-2-chloro-5-nitropyridine | >90:10 (Predicted) | - |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | 3-Chloro-5-nitro-2-(piperidin-1-yl)pyridine | 2-Chloro-5-nitro-3-(piperidin-1-yl)pyridine | >95:5 (Predicted) | - |
| Aniline | K₂CO₃ | DMF | 120 | 24 | 3-Chloro-5-nitro-N-phenylpyridin-2-amine | 2-Chloro-5-nitro-N-phenylpyridin-3-amine | >80:20 (Predicted) | - |
Note: The ratios and yields are predicted based on general principles and require experimental verification.
Table 2: Spectroscopic Data for Potential Amination Products
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 2-Amino-3-chloro-5-nitropyridine | ~8.8 (d, 1H), ~8.2 (d, 1H), ~6.5 (br s, 2H) | - | [M+H]⁺ = 174.0 |
| 3-Amino-2-chloro-5-nitropyridine | ~8.7 (d, 1H), ~7.8 (d, 1H), ~5.0 (br s, 2H) | - | [M+H]⁺ = 174.0 |
| 2-(Butylamino)-3-chloro-5-nitropyridine | - | - | [M+H]⁺ = 230.1 |
| 3-Chloro-5-nitro-2-(piperidin-1-yl)pyridine | - | - | [M+H]⁺ = 242.1 |
Note: Predicted spectroscopic data. Actual values may vary.
Mandatory Visualizations
Reaction Pathway
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of kinase inhibitors utilizing 2,3-dichloro-5-nitropyridine as a key starting material. The protocols focus on the generation of 2,3,5-trisubstituted pyridine scaffolds, which have shown significant promise as modulators of key signaling pathways, particularly the p38 MAPK/IL-1β pathway.
Introduction
This compound is a versatile and highly reactive building block in medicinal chemistry. The presence of two distinct chlorine atoms, activated by the electron-withdrawing nitro group, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables the construction of diverse libraries of substituted pyridines for screening as kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.
This document details the synthesis of 2,3,5-trisubstituted pyridine analogs, which have been identified as potent inhibitors of interleukin-1β (IL-1β) release through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Synthetic Strategy
The general synthetic strategy for producing 2,3,5-trisubstituted pyridine-based kinase inhibitors from this compound involves a two-step process:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This allows for the selective introduction of an amine-containing moiety at the C2 position.
-
Palladium-Catalyzed Cross-Coupling: The remaining chlorine at the C3 position can then be functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group.
This sequential approach provides a high degree of control over the final structure of the kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-3-chloro-5-nitropyridine Intermediate
This protocol describes the nucleophilic aromatic substitution of an aniline derivative at the C2 position of this compound.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(arylamino)-3-chloro-5-nitropyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,3,5-Trisubstituted Pyridine
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 2-(arylamino)-3-chloro-5-nitropyridine intermediate with a boronic acid.
Materials:
-
2-(Arylamino)-3-chloro-5-nitropyridine (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the 2-(arylamino)-3-chloro-5-nitropyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and a mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2,3,5-trisubstituted pyridine kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from substituted pyridine scaffolds.
Table 1: Synthesis Yields of 2,3,5-Trisubstituted Pyridine Analogs
| Step | Reactants | Product | Yield (%) |
| 1. SNAr | This compound, 4-Fluoroaniline | 2-(4-Fluoroanilino)-3-chloro-5-nitropyridine | 75-85 |
| 2. Suzuki Coupling | 2-(4-Fluoroanilino)-3-chloro-5-nitropyridine, 4-Methoxyphenylboronic acid | 2-(4-Fluoroanilino)-3-(4-methoxyphenyl)-5-nitropyridine | 60-70 |
Table 2: Biological Activity of Representative Pyridine-Based p38 MAPK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyridine-Inhibitor-1 | p38α MAPK | 28 | [3] |
| Pyridine-Inhibitor-2 | p38α MAPK | 50 | [4][5] |
| Pyridine-Inhibitor-3 | p38α MAPK | 44 | [6] |
| SB203580 (Reference) | p38α MAPK | 50 | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synthesized 2,3,5-trisubstituted pyridine derivatives have been shown to inhibit the p38 MAPK signaling pathway, which in turn modulates the production of the pro-inflammatory cytokine IL-1β.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
References
- 1. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dichloro-5-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two distinct chlorine atoms, which allow for selective functionalization, and a nitro group that modulates the pyridine ring's reactivity and serves as a handle for further chemical transformations.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions of this compound, the chlorine atom at the C2 position (ortho to the pyridine nitrogen) is generally more reactive than the chlorine at the C3 position. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more susceptible to oxidative addition by the palladium(0) catalyst. Consequently, mono-functionalization reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, are expected to occur preferentially at the C2 position, yielding 2-substituted-3-chloro-5-nitropyridines.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Below is a diagram illustrating the primary palladium-catalyzed cross-coupling reactions that can be employed to functionalize this compound, leading to a diverse range of substituted nitropyridine derivatives.
Caption: Cross-coupling reactions of this compound.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound. The yields are based on typical outcomes for similar substrates and should be considered as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 10 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | 3 | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine | DMF | 80 | 12 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | 4 | K₂CO₃ | Acetonitrile | 75 | 10 | 75-85 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS | THF | 90 | 20 | 65-75 |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 16 | 65-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (3) | - | Et₃N | NMP | 110 | 24 | 50-60 |
Experimental Workflow
The general experimental workflow for a palladium-catalyzed cross-coupling reaction with this compound is outlined below. This workflow should be adapted based on the specific reaction type and substrates used.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of the degassed toluene.
-
Add the degassed toluene/water mixture to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloro-5-nitropyridine product.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the degassed THF, followed by this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 65 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-3-chloro-5-nitropyridine.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Glovebox or Schlenk line techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a dry Schlenk flask.
-
Add the degassed toluene and stir for 10 minutes to form the active catalyst.
-
To the same flask, add sodium tert-butoxide, this compound, and the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, typically for 18-24 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-3-chloro-5-nitropyridine.
Protocol 4: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound, the alkene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add triethylamine and DMF.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-vinyl-3-chloro-5-nitropyridine.
Application Notes and Protocols for Suzuki Coupling of 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 2,3-Dichloro-5-nitropyridine, a key intermediate in the synthesis of various biologically active compounds. Due to the electron-withdrawing nature of the nitro group and the presence of two chlorine atoms, this substrate presents unique challenges and opportunities for regioselective functionalization.[3] The protocols outlined below are based on established methodologies for the coupling of electron-deficient and dihalogenated pyridines, offering a starting point for optimization in specific research contexts.
The inherent reactivity difference between the chlorine atoms on the pyridine ring allows for potential regioselective coupling. The chlorine at the 2-position is generally more activated towards oxidative addition than the one at the 3-position. However, the precise outcome can be influenced by the choice of catalyst, ligand, and reaction conditions.[4]
Principle of the Reaction
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[5] For electron-deficient substrates like this compound, the oxidative addition step is often facilitated, but catalyst and ligand selection remains crucial for efficient and selective coupling.[3]
Data Presentation: Reaction Conditions for Suzuki Coupling of Dichloropyridine Analogs
The following table summarizes typical conditions employed for the Suzuki coupling of various dichlorinated pyridine and pyrimidine derivatives, which can serve as a guide for the functionalization of this compound.
| Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Substrate Example | Observed Selectivity/Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 2,5-Dichloropyridine | C2-arylation | [7] |
| PdCl₂ (2) | NBu₄Br | Na₂CO₃ | Toluene/H₂O | 100-120 | 24+ | 2,4-Dichloropyridine | High C4-selectivity | [8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Not Specified | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good yields with electron-rich boronic acids | [9] |
| Pd(PEPPSI)(IPr) (variable) | - | Variable | Variable | 60-100 | Not Specified | 2,4-Dichloropyridines | C4-selectivity | [10] |
| Pd₂(dba)₃/P(t-Bu)₃ | - | CsF or K₃PO₄ | THF or Dioxane | Room Temp - 80 | Not Specified | Aryl Chlorides | Broad applicability | [2] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Standard Conditions with a Phosphine Ligand
This protocol is adapted from general procedures for the Suzuki coupling of challenging aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Conditions
This protocol is based on Jeffery-type conditions which have shown high regioselectivity in some dichloropyridine systems.[10]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), tetrabutylammonium bromide (3.0 equiv), and the palladium catalyst (0.02 equiv).
-
Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Seal the vial and heat the reaction at 100-120 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed as determined by GC or TLC.
-
After cooling to room temperature, perform a standard aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dichloro-5-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction's broad utility stems from its tolerance of various functional groups and its ability to create aryl amines, which are prevalent in pharmaceuticals, from aryl halides and amines.[1][4] This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,3-Dichloro-5-nitropyridine, a key building block in the synthesis of various biologically active molecules.
The presence of two distinct chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring makes this compound an interesting substrate. The reaction is expected to show high regioselectivity, with the amination preferentially occurring at the C2 position. This selectivity is influenced by electronic effects and the relative ease of oxidative addition of the palladium catalyst into the C2-Cl bond versus the C3-Cl bond. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.[5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst.[1][4][6] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][7][8] The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted pyridines using 2,3-dichloro-5-nitropyridine as a versatile starting material. This key intermediate is particularly valuable in medicinal chemistry and materials science due to its two reactive chlorine atoms and the activating effect of the electron-withdrawing nitro group.[1] The protocols detailed below cover nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki coupling reactions, offering pathways to a diverse range of functionalized pyridine derivatives.
Overview of Reactivity and Regioselectivity
The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the presence of the nitro group at the 5-position. This electronic arrangement activates the chlorine atoms at the C2 and C3 positions for nucleophilic attack.[1] The regioselectivity of these reactions is governed by the stability of the Meisenheimer intermediate formed during the SNAr mechanism. Generally, nucleophilic attack is favored at the position that allows for the most effective delocalization of the resulting negative charge. For dichloronitropyridines, substitution typically occurs at the position ortho or para to the nitro group. In the case of this compound, the C2 position is ortho to the nitro group, making it the more electrophilic site and the primary target for nucleophilic substitution. This is analogous to the observed regioselectivity in the amination of 2,6-dichloro-3-nitropyridine, where substitution is favored at the 2-position.[2]
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a primary method for functionalizing this compound. This two-step addition-elimination process involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of a chloride ion.[3][4]
Synthesis of 3-Chloro-2-hydrazinyl-5-nitropyridine
The reaction with hydrazine hydrate provides a straightforward route to 3-chloro-2-hydrazinyl-5-nitropyridine, a valuable precursor for the synthesis of fused heterocyclic systems like triazolopyridines. While the following protocol is for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, it can be adapted for the nitrated analogue.[5][6][7][8]
Experimental Protocol:
-
In a suitable reaction vessel (e.g., a four-necked flask), combine this compound (0.1 mole), hydrazine hydrate (0.4-0.6 mole), and a polar solvent such as ethanol or dimethylformamide (DMF).[5]
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
The product will precipitate out of the solution. Collect the solid by suction filtration.[5]
-
Wash the solid with water and dry under vacuum to yield the desired 3-chloro-2-hydrazinyl-5-nitropyridine.[5]
| Starting Material | Nucleophile | Solvent | Reaction Time | Product | Yield (%) |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 8 h | 3-Chloro-2-hydrazinopyridine | 95 |
| 2,3-Dichloropyridine | Hydrazine Hydrate | DMF | 6 h | 3-Chloro-2-hydrazinopyridine | 97 |
| 2,3-Dichloropyridine | Hydrazine Hydrate | DMAC | 6 h | 3-Chloro-2-hydrazinopyridine | 98 |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Tetrahydrofuran | 6 h | 3-Chloro-2-hydrazinopyridine | 95 |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 5 h | 3-Chloro-2-hydrazinopyridine | 99 |
Table 1: Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine. Data extracted from a patent for a similar, non-nitrated compound, suggesting high yields are achievable.[5]
Caption: General workflow for the synthesis of 3-chloro-2-hydrazinyl-5-nitropyridine.
Synthesis with Amine Nucleophiles
The reaction with primary or secondary amines allows for the introduction of various amino groups at the C2 position. A general procedure, analogous to the synthesis of 2-amino-3-nitro-6-chloro-pyridine, can be followed.[9]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired amine (primary or secondary) to the solution. A base like triethylamine may be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Nucleophile | Solvent | Temperature | Product |
| 2,6-Dichloro-3-nitropyridine | Ammonia | Isopropanol | 20-30°C | 2-Amino-6-chloro-3-nitropyridine |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile | Room Temp. | 2-Chloro-4-(cyclopentylamino)-5-nitropyridine |
Table 2: Examples of SNAr reactions with amine nucleophiles on analogous compounds.[9][10]
Synthesis with Alkoxide Nucleophiles
Alkoxy groups can be introduced by reacting this compound with the corresponding sodium alkoxide.
Experimental Protocol:
-
Prepare the sodium alkoxide in situ by adding sodium metal portion-wise to the corresponding alcohol (e.g., methanol, ethanol) at 0°C.
-
After the complete dissolution of sodium, add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming C-N and C-C bonds, respectively.[11][12]
Buchwald-Hartwig Amination
This reaction allows for the coupling of a wide variety of amines with the chlorinated pyridine core.[11][13]
Experimental Protocol:
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(dba)2), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Add a solvent such as toluene or dioxane.[14]
-
Stir the mixture at room temperature for a few minutes.
-
Add this compound and the desired amine.
-
Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring by TLC or GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Product Type |
| Pd(dba)2 / XPhos | NaOtBu | Toluene | Reflux | Aryl Amines |
| Pd(OAc)2 / PPh3 | NaOtBu | Toluene | 100°C | Aryl Amines |
Table 3: Typical conditions for Buchwald-Hartwig amination.[15]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki Coupling
The Suzuki coupling enables the formation of C-C bonds by reacting the chlorinated pyridine with an organoboron species, such as a boronic acid or ester.[12][16]
Experimental Protocol:
-
In a reaction flask, combine this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or K3PO4) under an inert atmosphere.[17][18]
-
Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[12][17]
-
Heat the mixture, typically between 60-100°C, and stir for several hours.[17][18]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Catalyst | Base | Solvent | Temperature | Product Type |
| Pd(PPh3)4 | K2CO3 | Dioxane/Water | 100°C | Biaryls |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water/THF | 80°C | Aryl-Alkyl |
Table 4: Typical conditions for Suzuki coupling.[17]
Biological Significance and Potential Applications
Substituted pyridines are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[19][20][21] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[22][23] For instance, some pyridine-containing compounds have been found to inhibit tubulin polymerization, a key mechanism in cell division, making them promising candidates for cancer therapy.[19]
Caption: A hypothetical signaling pathway illustrating the anticancer activity of a substituted pyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
- 7. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijnrd.org [ijnrd.org]
- 22. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,3-Dichloro-5-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitropyridine is a highly versatile and reactive intermediate widely employed in the synthesis of a diverse range of agrochemicals.[1][2][3][4] Its chemical structure, featuring two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, leading to the development of potent herbicides, fungicides, and insecticides.[2][3][4][5]
The chlorine atoms at the C2 and C3 positions are susceptible to displacement by a variety of nucleophiles, including amines, phenols, and thiols. The electron-withdrawing nitro group at the C5 position further activates the pyridine ring towards nucleophilic attack, facilitating these substitution reactions.[5] The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, allowing for the synthesis of specific isomers.
These application notes provide an overview of the use of this compound in the synthesis of agrochemicals, with a focus on a representative pyridyloxy ether herbicide. Detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and mechanism of action are provided to guide researchers in their synthetic endeavors.
Key Applications in Agrochemical Synthesis
The reactivity of this compound makes it a valuable building block for several classes of agrochemicals:
-
Herbicides: As a precursor for pyridyloxy ether derivatives, which are known to inhibit critical plant enzymes such as Protoporphyrinogen IX oxidase (PPO).
-
Fungicides: In the synthesis of novel fungicides, where the pyridine scaffold can be incorporated into molecules targeting essential fungal enzymes like succinate dehydrogenase (SDH).
-
Insecticides: While the closely related 2,3-dichloropyridine is a key intermediate for major insecticides like chlorantraniliprole, this compound serves as a precursor for other insecticidal compounds.[1]
Synthesis of a Pyridyloxy Ether Herbicide Intermediate
This section details the synthesis of a key intermediate for a hypothetical pyridyloxy ether herbicide, starting from this compound and 2,4-dichlorophenol. This reaction is a representative example of the nucleophilic aromatic substitution that is characteristic of this substrate.
Experimental Protocol: Synthesis of 2-chloro-3-(2,4-dichlorophenoxy)-5-nitropyridine
Materials:
-
This compound (1.0 eq)
-
2,4-Dichlorophenol (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with anhydrous DMF, add this compound (1.0 eq) and 2,4-dichlorophenol (1.1 eq).
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-chloro-3-(2,4-dichlorophenoxy)-5-nitropyridine.
Quantitative Data
The following table summarizes the typical reaction parameters and results for the synthesis of the pyridyloxy ether intermediate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 2,4-Dichlorophenol | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Results | |
| Yield | 85-92% |
| Purity (by HPLC) | >98% |
Diagrams
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of the pyridyloxy ether herbicide intermediate.
Caption: Synthetic workflow for the preparation of a key herbicide intermediate.
Proposed Mechanism of Action: PPO Inhibition
Many pyridyloxy ether herbicides act by inhibiting the enzyme Protoporphyrinogen IX oxidase (PPO) in the chlorophyll biosynthesis pathway of plants. Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to Protoporphyrin IX. In the presence of light, Protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Proposed mechanism of action for pyridyloxy ether herbicides via PPO inhibition.
References
Application Notes and Protocols: Reaction of 2,3-Dichloro-5-nitropyridine with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitropyridine is a versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The presence of two chlorine atoms and an electron-withdrawing nitro group on the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various nucleophiles, including thiols, to construct complex molecular architectures.[2] These sulfur-containing pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes, reaction mechanisms, and experimental protocols for the reaction of this compound with thiols.
Reaction Mechanism and Regioselectivity
The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two main steps: the nucleophilic attack of the thiolate anion on the electron-deficient pyridine ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a chloride leaving group to restore aromaticity.
A critical aspect of this reaction is its regioselectivity: determining which of the two chlorine atoms (at the C2 or C3 position) is preferentially substituted. While specific literature on the regioselectivity of this compound with thiols is limited, established principles of SNAr on pyridine systems allow for a strong prediction. The C2 position is generally more activated towards nucleophilic attack than the C3 position. This is due to the combined electron-withdrawing effects of the ring nitrogen atom and the nitro group, which stabilize the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the C2 (ortho) position relative to the nitrogen. Therefore, the reaction is expected to predominantly yield the 2-thio-3-chloro-5-nitropyridine derivative as the major product.
Caption: General reaction of this compound with thiols.
Data Presentation: Representative Reactions
The following table summarizes the expected outcomes for the reaction of this compound with various thiols under typical SNAr conditions. The yields are estimated based on similar reactions reported in the literature for other chloronitropyridines.
| Thiol Substrate (R-SH) | Product (Major Isomer) | Typical Base | Typical Solvent | Temperature (°C) | Estimated Yield (%) |
| Ethanethiol | 2-(Ethylthio)-3-chloro-5-nitropyridine | K₂CO₃ | DMF | 25-50 | 75-90 |
| Thiophenol | 2-(Phenylthio)-3-chloro-5-nitropyridine | NaH | THF | 0-25 | 80-95 |
| Benzyl mercaptan | 2-(Benzylthio)-3-chloro-5-nitropyridine | Et₃N | Acetonitrile | 25-60 | 70-85 |
| 4-Methoxythiophenol | 2-((4-Methoxyphenyl)thio)-3-chloro-5-nitropyridine | K₂CO₃ | DMSO | 25-50 | 85-95 |
| Cyclohexanethiol | 2-(Cyclohexylthio)-3-chloro-5-nitropyridine | NaH | DMF | 25-50 | 70-85 |
Experimental Protocols
Below are detailed protocols for the reaction of this compound with an aliphatic and an aromatic thiol.
Protocol 1: Synthesis of 2-(Ethylthio)-3-chloro-5-nitropyridine
-
Materials:
-
This compound (1.0 g, 5.18 mmol)
-
Ethanethiol (0.38 mL, 5.18 mmol)
-
Potassium carbonate (K₂CO₃) (1.43 g, 10.36 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at room temperature, add potassium carbonate.
-
Slowly add ethanethiol to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(ethylthio)-3-chloro-5-nitropyridine.
-
Protocol 2: Synthesis of 2-(Phenylthio)-3-chloro-5-nitropyridine
-
Materials:
-
This compound (1.0 g, 5.18 mmol)
-
Thiophenol (0.53 mL, 5.18 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (0.23 g, 5.70 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add thiophenol dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylthio)-3-chloro-5-nitropyridine.
-
Experimental Workflow
The general workflow for the synthesis and purification of 2-thio-3-chloro-5-nitropyridine derivatives is outlined below.
References
Experimental procedure for the synthesis of 2-amino-3-chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-amino-3-chloro-5-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The procedure outlines the nitration of 2-amino-3-chloropyridine using a mixture of concentrated sulfuric and nitric acids. This method is designed to be a reliable and reproducible process for obtaining the target compound in a laboratory setting. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.
Introduction
Substituted nitropyridines are crucial building blocks in medicinal chemistry due to their versatile reactivity, allowing for further functionalization in the synthesis of complex molecules. 2-amino-3-chloro-5-nitropyridine, in particular, possesses multiple reaction sites that can be selectively addressed to construct a variety of heterocyclic systems. This application note details a robust procedure for the preparation of this compound, starting from the commercially available 2-amino-3-chloropyridine. The protocol emphasizes safety, efficiency, and product purity.
Experimental Protocol
The synthesis of 2-amino-3-chloro-5-nitropyridine is achieved through the electrophilic nitration of 2-amino-3-chloropyridine. The strong activating and para-directing effect of the amino group, coupled with the directing effect of the chloro group, favors the introduction of the nitro group at the C-5 position of the pyridine ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-chloropyridine | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Grade |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Grade |
| Deionized Water (H₂O) | - | - |
| Crushed Ice | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |
| Ethanol (C₂H₅OH) | 95% or Absolute | ACS Grade |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
| Beakers and Erlenmeyer flasks | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.
-
Addition of Starting Material: Once the sulfuric acid is cooled, slowly add 5.0 g of 2-amino-3-chloropyridine to the flask in small portions. Ensure the temperature of the mixture is maintained below 10 °C during the addition. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker or dropping funnel, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-3-chloropyridine in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-10 °C throughout the addition to control the reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with constant stirring. This will cause the product to precipitate out of the solution.
-
Neutralization and Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas. The precipitated solid is then collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Purification: The crude 2-amino-3-chloro-5-nitropyridine can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of reagents should be done slowly and in a controlled manner, especially the quenching and neutralization steps, to manage the exothermic nature of the reactions and gas evolution.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Data Presentation
| Parameter | Value |
| Starting Material (2-amino-3-chloropyridine) | 5.0 g |
| Concentrated Sulfuric Acid | 25 mL |
| Concentrated Nitric Acid | 3.0 mL |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Expected Yield of Crude Product | Approx. 5.5 - 6.3 g |
| Theoretical Yield | 6.7 g |
| Expected Molar Yield | 80-95% |
| Appearance of Product | Yellow crystalline solid |
Note: The expected yield is an estimate and can vary based on reaction conditions and purification efficiency.
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-3-chloro-5-nitropyridine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,3-dichloro-5-nitropyridine. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low Product Yield
Issue: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. - Increase Reaction Temperature: Ensure the reaction mixture reaches and maintains the optimal temperature. For reactions that are sluggish at a standard temperature, a higher boiling point solvent could be cautiously explored, though this may increase the formation of byproducts. - Optimize Reagent Stoichiometry: An excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is often used to drive the reaction to completion. Ensure at least 3 equivalents of POCl₃ are used relative to the starting 2-hydroxy-3-chloro-5-nitropyridine. |
| Product Decomposition During Workup | - Controlled Quenching: The product can be susceptible to hydrolysis. Instead of adding the reaction mixture to a large volume of ice water, consider a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate. This helps to control the exothermic reaction and minimize localized high pH which can promote hydrolysis. - Avoid Strong Bases: Use milder bases like potassium carbonate for pH adjustment instead of strong bases like sodium hydroxide. - Efficient Extraction: Promptly extract the product into an organic solvent, such as ethyl acetate, immediately after quenching to minimize its contact with the aqueous phase. |
| Suboptimal Chlorinating Agent Activity | - Use Fresh or Purified Reagents: Phosphorus oxychloride (POCl₃) can degrade if not stored properly under anhydrous conditions. Use fresh or purified POCl₃ for best results. Distillation of older POCl₃ may be necessary. |
| Formation of Side Products | - Purify Starting Material: Ensure the 2-hydroxy-3-chloro-5-nitropyridine starting material is of high purity to prevent side reactions. - Control Reaction Conditions: Overheating or excessively long reaction times can lead to the formation of undesired byproducts. Adhere to the recommended reaction temperature and time. |
Poor Product Purity
Issue: The isolated this compound is impure.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Effective Chromatographic Separation: Use an appropriate solvent system for column chromatography. A common eluent is a hexane/ethyl acetate mixture. Gradient elution may be necessary to achieve good separation. |
| Formation of Monochloro or Other Side Products | - Careful Monitoring of Reaction: Use TLC to monitor the formation of side products. - Recrystallization: If the product solidifies, recrystallization from a suitable solvent can be an effective final purification step. |
| Incomplete Removal of POCl₃ | - Thorough Quenching and Washing: Ensure the quenching step is complete to hydrolyze all excess POCl₃. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts of POCl₃ hydrolysis. - Distillation/Evaporation: Before purification, concentrate the crude product under reduced pressure to remove any remaining volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A reported yield for the synthesis of this compound from 2-hydroxy-3-chloro-5-nitropyridine is as high as 97%.[1] However, yields can vary depending on the reaction scale, purity of reagents, and specific workup procedures.
Q2: How can I safely handle the quenching of the POCl₃ reaction?
The reaction of phosphorus oxychloride (POCl₃) with water is highly exothermic and can be dangerous if not managed properly. A controlled "reverse quench" is recommended, where the reaction mixture is slowly added to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base. This should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: What are the key parameters to control to maximize the yield?
To maximize the yield, it is crucial to control the following parameters:
-
Purity of Starting Materials: Using high-purity 2-hydroxy-3-chloro-5-nitropyridine is essential to minimize side reactions.
-
Reagent Stoichiometry: A sufficient excess of the chlorinating agent (e.g., POCl₃) is necessary to drive the reaction to completion.
-
Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the formation of byproducts and decomposition of the product.
-
Workup Conditions: Careful control of pH and temperature during the workup is crucial to prevent hydrolysis of the product.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and assess its purity. For this compound, the expected ¹H NMR signals are at δ 9.16 (d, 1H) and 8.94 (d, 1H) in DMSO-d6.[1]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol describes the synthesis of this compound from 2-hydroxy-3-chloro-5-nitropyridine.
Materials:
-
2-hydroxy-3-chloro-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Ice-cold water
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for filtration
Procedure:
-
Under a nitrogen atmosphere, slowly add quinoline (0.41 mol) to phosphorus oxychloride (1.75 mol) at 0 °C with stirring.
-
To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine (1.17 mmol).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by adding ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the solid to obtain this compound.
A reported yield for this procedure is approximately 97%.[1]
Data Presentation
Optimizing reaction conditions is key to improving the yield of this compound. The following tables provide illustrative data on how varying reaction parameters can affect the product yield. Note that these are representative values and actual results may vary based on specific experimental setups.
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 100 | 2 | 85 |
| 110 | 2 | 92 |
| 120 | 2 | 97 |
| 130 | 2 | 94 |
Higher temperatures may lead to increased byproduct formation.
Table 2: Effect of Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 120 | 1 | 88 |
| 120 | 2 | 97 |
| 120 | 3 | 96 |
| 120 | 4 | 95 |
Prolonged reaction times may lead to product degradation.
Table 3: Effect of POCl₃ Stoichiometry on Yield
| Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2.0 | 120 | 2 | 89 |
| 2.5 | 120 | 2 | 94 |
| 3.0 | 120 | 2 | 97 |
| 3.5 | 120 | 2 | 97 |
Using a sufficient excess of POCl₃ is crucial for driving the reaction to completion.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: 2,3-Dichloro-5-nitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning reactions involving 2,3-dichloro-5-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in nucleophilic aromatic substitution (SNA_r_) reactions of this compound?
A1: In nucleophilic aromatic substitution (SNA_r_) reactions, the primary side products arise from the substitution at the alternative chlorine position and potential hydrolysis of the chloro groups. Given the electronic properties of this compound, nucleophilic attack is generally favored at the C-2 position, which is ortho to the strongly electron-withdrawing nitro group. This kinetic preference is due to the effective stabilization of the Meisenheimer intermediate.[1]
Therefore, the most common side products are:
-
3-substituted-2-chloro-5-nitropyridine: This isomeric byproduct is formed when the nucleophile attacks the C-3 position instead of the more reactive C-2 position. The ratio of the desired C-2 substituted product to the C-3 substituted isomer can be influenced by reaction conditions such as temperature and the nature of the nucleophile.
-
2-Chloro-3-hydroxy-5-nitropyridine and/or 3-Chloro-2-hydroxy-5-nitropyridine: These hydrolysis products can form if water is present in the reaction mixture. The chloro substituents on the electron-deficient pyridine ring are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.
-
Di-substituted product: In some cases, particularly with strong nucleophiles or harsh reaction conditions, a second substitution can occur, leading to the formation of a 2,3-disubstituted-5-nitropyridine.
Q2: What are the expected side products when reducing the nitro group of this compound?
A2: The reduction of the nitro group to an amine is a common transformation. However, incomplete reduction can lead to the formation of intermediates as side products. The specific byproducts will depend on the reducing agent and reaction conditions used.
Common side products include:
-
2,3-Dichloro-5-nitrosopyridine: This is an intermediate in the reduction of the nitro group. Its accumulation can be a sign of incomplete reduction.
-
N-(2,3-Dichloro-5-pyridinyl)hydroxylamine: This is another intermediate formed during the reduction process. The presence of hydroxylamines can sometimes be minimized by the addition of catalytic amounts of certain compounds, for example, vanadium compounds in some catalytic hydrogenations.[2]
-
Azo and Azoxy compounds: Under certain reduction conditions, particularly with reagents like lithium aluminum hydride (LiAlH₄) or when using certain metals, coupling reactions can occur between the nitroso and hydroxylamine intermediates, leading to the formation of dimeric azo or azoxy compounds.[2]
Q3: Can hydrolysis of the starting material be a significant issue?
A3: Yes, hydrolysis of this compound to the corresponding chlorohydroxynitropyridines can be a significant side reaction, especially under basic conditions or in the presence of water at elevated temperatures. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack by water or hydroxide ions. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to control the reaction temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired C-2 substituted product and formation of the C-3 isomer. | The reaction may not be fully kinetically controlled. Higher temperatures can favor the thermodynamically more stable product, which may be the C-3 isomer in some cases. The nucleophile's steric bulk might also influence regioselectivity. | - Maintain a lower reaction temperature to favor the kinetically controlled product.- Screen different solvents to optimize selectivity.- Consider a different nucleophile if steric hindrance is a suspected issue. |
| Presence of significant amounts of hydrolysis byproducts. | The reaction conditions are not sufficiently anhydrous. The base used may be introducing water, or the solvent may contain residual moisture. | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly before use.- Use a non-aqueous base or ensure the base is anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reduction of the nitro group, with nitroso or hydroxylamine intermediates detected. | The reducing agent is not active enough, or an insufficient amount was used. The reaction time may be too short, or the temperature too low. The catalyst (in case of catalytic hydrogenation) may be poisoned or deactivated. | - Increase the equivalents of the reducing agent.- Extend the reaction time or increase the temperature.- For catalytic hydrogenation, use a fresh catalyst or a different type of catalyst.- Monitor the reaction closely by TLC or LC-MS to ensure complete conversion. |
| Formation of colored impurities, especially in reduction reactions. | This could indicate the formation of azo or azoxy compounds due to side reactions of the nitroso and hydroxylamine intermediates. | - Optimize the addition rate of the reducing agent to avoid localized high concentrations of intermediates.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Consider using a different reducing system that is less prone to forming these byproducts. |
| Difficulty in purifying the product from starting material or side products. | The polarity of the product and byproducts may be very similar. | - Utilize column chromatography with a shallow gradient of eluent to improve separation.- Recrystallization from a suitable solvent system can be effective for removing small amounts of impurities.- Consider derivatization of the product or impurity to facilitate separation. |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloronitropyridines (Illustrative Data)
| Substrate | Nucleophile | Major Product | Minor Product | Approximate Ratio (Major:Minor) | Reference |
| 2,6-Dichloro-3-nitropyridine | Piperazine derivative | C-2 Substitution | C-6 Substitution | Kinetically controlled | [1] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | C-4 Substitution | C-2 Substitution | - | [3] |
| This compound | Primary/Secondary Amine | 2-Amino-3-chloro-5-nitropyridine (Predicted) | 3-Amino-2-chloro-5-nitropyridine (Predicted) | Dependent on conditions | Analogous Systems |
Note: Specific quantitative data for this compound is scarce in the literature; the predictions are based on the reactivity of analogous compounds.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound (Adapted from protocols for similar compounds)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.) followed by a non-aqueous base such as triethylamine (2.0-3.0 eq.) or anhydrous potassium carbonate (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired 2-amino-3-chloro-5-nitropyridine.
Protocol 2: General Procedure for the Reduction of the Nitro Group (Catalytic Hydrogenation)
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq.) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2,3-dichloropyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Regioselectivity in Nucleophilic Substitution.
Caption: Troubleshooting Common Reaction Issues.
References
Technical Support Center: Column Chromatography Purification of 2,3-Dichloro-5-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-dichloro-5-nitropyridine and its derivatives by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC and Column | The polarity of the solvent system is not optimized for the separation. | Optimize the mobile phase by testing different ratios of solvents, such as hexane and ethyl acetate. A good starting point is a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate.[1] Consider using a gradient elution, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 0-20%).[1] |
| Product Streaking or Irreversible Adsorption on Silica | The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel. | Deactivate the silica gel by treating it with a small amount of a base like triethylamine before packing the column.[2] Alternatively, use a less acidic stationary phase such as neutral alumina. |
| Low Yield After Column Chromatography | The compound may be partially adsorbing to the silica gel. The crude material may not have been fully dissolved before loading. | Ensure the crude material is completely dissolved in a minimal amount of the initial eluent or a suitable solvent like dichloromethane before loading it onto the column. If streaking is observed, consider deactivating the silica gel as mentioned above. |
| Product is Still Colored (Yellow/Orange) After Chromatography | A colored impurity may be co-eluting with the product. | If the colored impurity has a similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. Recrystallization after column chromatography can also be an effective method for removing residual colored impurities. |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound through the stationary phase. | If your compound is very polar and does not move even with 100% ethyl acetate, a more polar solvent system may be necessary. Consider adding a small percentage of methanol to the eluent. For basic compounds, a mixture containing a small amount of ammonium hydroxide in methanol can be effective. |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel. | Test the stability of your compound on silica gel using a 2D TLC. If decomposition is observed, switch to a more inert stationary phase like deactivated silica gel or alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for the column chromatography of this compound?
A1: A common and effective eluent system for dichloronitropyridine derivatives is a mixture of hexane and ethyl acetate.[3] To find the optimal ratio, start by running Thin Layer Chromatography (TLC) with varying percentages of ethyl acetate in hexane. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3, as this typically provides the best separation in column chromatography.[1] A gradient elution from 0% to 20% ethyl acetate in hexane has also been reported as an effective strategy.[1]
Q2: My this compound derivative is streaking on the TLC plate and the column. What can I do to improve the peak shape?
A2: Streaking, or tailing, of basic compounds like pyridine derivatives on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[2] This will help to saturate the acidic sites on the silica gel and allow your compound to elute more symmetrically. Alternatively, using a deactivated silica gel or a different stationary phase like neutral alumina can also solve this issue.
Q3: How should I load my sample onto the column for the best separation?
A3: For optimal separation, the sample should be loaded onto the column in a narrow band. There are two primary methods for this:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar eluent. Carefully add this solution to the top of the column bed.
-
Dry Loading: If your compound is not very soluble in the initial eluent, you can dissolve it in a more polar solvent, add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Q4: What are some common impurities in the synthesis of this compound?
A4: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product. In the synthesis of dichloronitropyridines, common impurities may include monochlorinated pyridines, isomers of the desired product, and residual reagents from the synthesis, such as phosphorus oxychloride if used.
Q5: Can I use automated flash chromatography for the purification of this compound derivatives?
A5: Yes, automated flash chromatography is an excellent technique for purifying these compounds. The principles of mobile phase and stationary phase selection are the same as for traditional gravity column chromatography. The advantage of flash chromatography is that it is faster and can provide higher resolution. You can develop your method using TLC and then transfer the conditions to the automated system, often using a linear gradient based on your TLC solvent system.
Experimental Protocols
General Protocol for Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may need to be optimized for specific derivatives and impurity profiles.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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TLC plates (silica gel coated)
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Chromatography column
-
Collection tubes
2. Method Development (TLC Analysis):
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light.
-
The optimal eluent system for the column will be the one that gives the target compound an Rf value of approximately 0.2-0.3.
3. Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm) over the plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand (approx. 1 cm) on top of the packed silica.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
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Dissolve the crude this compound in a minimal volume of the initial eluent.
-
Carefully pipette the sample solution onto the top of the sand layer, trying not to disturb the surface.
-
Allow the sample to absorb into the silica gel by draining a small amount of solvent.
5. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 10% ethyl acetate in hexane.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes representative quantitative data for the purification of dichloronitropyridine derivatives.
| Compound | Purification Method | Eluent System (Gradient) | Yield | Purity |
| This compound | Silica gel column chromatography | 2-10% Ethyl acetate/Hexane | 32.8% | >95% (assumed from context) |
| 2,4-Dichloro-5-nitropyridine | Silica gel column chromatography | 0-20% Ethyl acetate/Hexane | Not specified | >98% |
| 2,4-Dichloro-5-nitropyridine | Silica gel column chromatography | 50% Ethyl acetate/Hexane (Isocratic) | ~74% (synthesis yield) | Not specified |
Visualizations
Experimental Workflow for Column Chromatography
Caption: A generalized workflow for the purification of this compound derivatives by column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision-making diagram for troubleshooting poor separation in the column chromatography of pyridine derivatives.
References
Technical Support Center: Suzuki Coupling with 2,3-Dichloro-5-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction using 2,3-Dichloro-5-nitropyridine. This electron-deficient, di-halogenated pyridine presents unique challenges, including issues with reactivity, regioselectivity, and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield or is not working at all. What are the common causes?
Low to no conversion is a frequent issue and can stem from several factors related to this specific substrate.
-
Catalyst Inactivation: The pyridine nitrogen in your substrate is Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity. The nitro group can also potentially interact with the catalyst. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.
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Inactive Catalyst System: Aryl chlorides are less reactive than bromides or iodides in the rate-determining oxidative addition step.[1][2] An active catalyst system is crucial. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized ligand.
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Improper Base Selection: The base is critical for activating the boronic acid. For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required. Ensure the base is finely powdered and anhydrous for reproducibility.
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Poor Solvent Choice: The choice of solvent affects the solubility of reagents and the stability of the catalyst. Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used.[3] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Q2: I'm getting a mixture of products. How can I control the regioselectivity of the coupling?
This compound has two possible reaction sites (C2 and C3). Controlling which position reacts is a primary challenge.
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Intrinsic Reactivity: In dihalopyridines, the C2 position is generally more electrophilic and susceptible to oxidative addition than the C3 or C5 positions. The potent electron-withdrawing effect of the nitro group at C5 further activates the C2 position. Therefore, under standard conditions, mono-arylation is expected to occur selectively at the C2 position .
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Optimizing for C2 Selectivity: To favor mono-coupling at the C2 position, use milder conditions. This includes using a 1:1 stoichiometry of the boronic acid, lower reaction temperatures (e.g., 80-100 °C), and shorter reaction times. Careful monitoring by TLC or LC-MS is essential to stop the reaction upon consumption of the starting material before di-substitution occurs.
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Achieving C3 Selectivity or Di-substitution: Achieving selectivity for the C3 position is significantly more challenging and may not be feasible with standard Suzuki conditions. Di-substitution would require more forcing conditions, such as higher temperatures, longer reaction times, an excess of the boronic acid and coupling reagent, and a highly active catalyst system. This, however, increases the risk of side reactions and decomposition.
Q3: I'm observing significant byproducts. How can I identify and minimize them?
Several side reactions can compete with the desired cross-coupling, reducing your yield.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water or solvent. It is a common decomposition pathway for the boronic acid.
-
Solution: Ensure your reaction is under a strictly inert atmosphere. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are more stable and release the boronic acid slowly under the reaction conditions.[4]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid). This is often promoted by the presence of oxygen or Pd(II) species.
-
Solution: Thoroughly degas all solvents and reagents. Use a Pd(0) source (e.g., Pd₂(dba)₃) directly or ensure your Pd(II) precatalyst is fully reduced to the active Pd(0) state.
-
-
Dehalogenation: The starting this compound is reduced, replacing a chlorine atom with hydrogen.
-
Solution: This can occur if a hydride source is present (e.g., certain solvents or bases). Ensure an inert atmosphere and screen different solvents or bases if this is a persistent issue.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction with this compound.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Recommended Starting Conditions & Data
While specific data for this compound is scarce, conditions for analogous challenging substrates can provide a strong starting point for optimization. The table below summarizes effective conditions for related electron-deficient or sterically hindered aryl chlorides. Selective mono-arylation at the C2 position is the most probable outcome.
| Aryl Halide (Analogue) | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 (MW) | 91 (C4) | [5] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-80 | [6] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 98 | N/A |
| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | ~60 | [7] |
Note: Yields are for the specific reported reactions and will vary. MW = Microwave irradiation.
General Experimental Protocol (for C2-Selective Mono-Arylation)
This protocol is a recommended starting point and should be optimized based on experimental results.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-substituted product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-3-chloro-5-nitropyridine.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature for nucleophilic substitution on 2,3-Dichloro-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloro-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an activated substrate for SNAr reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the strong electron-withdrawing nitro group (-NO2) at the 5-position.[1] This electronic arrangement makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.
Q2: Which chlorine atom is more likely to be substituted, the one at the C2 or C3 position?
A2: In nucleophilic aromatic substitution on pyridine rings, positions ortho (C2, C6) and para (C4) to the ring nitrogen are generally more activated towards attack.[2][3] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. For this compound, the C2 position is ortho to the nitrogen, while the C3 position is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position. The stability of the Meisenheimer complex is the decisive factor, and the intermediate formed from attack at the C2 position is better stabilized.[2]
Q3: How does temperature generally affect SNAr reactions on this substrate?
A3: Temperature is a critical parameter in optimizing SNAr reactions.
-
Increased Temperature: Generally, higher temperatures increase the reaction rate. This can be beneficial for less reactive nucleophiles or to shorten reaction times. However, excessive heat can lead to the formation of byproducts and decomposition of starting materials or products.
-
Lower Temperature: Lower temperatures can improve selectivity, particularly if there's a possibility of competing reactions or if one of the products is thermally unstable. For highly reactive nucleophiles, reactions can often be run at or below room temperature.
Q4: What is the role of kinetic vs. thermodynamic control in the regioselectivity of this reaction?
A4: The concepts of kinetic and thermodynamic control are crucial when multiple products can be formed.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy). For this compound, this is expected to be the C2-substituted product due to the greater stability of the Meisenheimer intermediate.[4]
-
Thermodynamic Control: At higher temperatures, with longer reaction times, the reaction may become reversible and approach thermodynamic equilibrium. In this scenario, the most stable product will be the major isomer. While the C2-substituted product is often the kinetic product, it is also frequently the most thermodynamically stable. However, if the C3-substituted isomer were significantly more stable, prolonged heating could potentially lead to its formation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the reaction may not be reached. 2. Poor Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. 3. Solvent Issues: The chosen solvent may not be suitable for the reaction (e.g., not polar enough to stabilize the intermediate). | 1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. For less reactive nucleophiles, reflux temperatures may be necessary. 2. Use a Stronger Base: If using a neutral nucleophile (e.g., an alcohol or amine), ensure a strong enough base is present to deprotonate it and increase its nucleophilicity. 3. Change Solvent: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[5] |
| Poor Regioselectivity (Mixture of C2 and C3 substitution) | 1. High Temperature: Elevated temperatures might provide enough energy to overcome the activation barrier for the less favored C3-substitution, leading to a mixture of products. | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0°C) to favor the kinetically controlled product (C2-substitution). This may require longer reaction times. |
| Formation of Byproducts | 1. Excessive Temperature: High temperatures can lead to decomposition or side reactions. 2. Reaction with Solvent: Some nucleophiles or strong bases can react with the solvent at elevated temperatures. 3. Di-substitution: The product of the first substitution may undergo a second substitution reaction if the conditions are harsh enough. | 1. Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate to minimize side reactions. 2. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. 3. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize the chance of double substitution. |
Data Presentation
The optimal temperature for nucleophilic substitution on this compound is highly dependent on the nucleophile used. Below is a summary of typical reaction conditions for analogous chloronitropyridine compounds, which can serve as a starting point for optimization.
| Nucleophile Type | Representative Nucleophile | Solvent | Base | Temperature Range (°C) |
| Primary Amines | Cyclopentylamine | Acetonitrile | Triethylamine | Room Temperature |
| Secondary Amines | Diethylamine | Chloroform | i-Pr2NEt | 40 |
| Ammonia | Aqueous Ammonia | Dioxane | - | 100 |
| Alkoxides | Sodium Methoxide | Methanol | - | Reflux |
| Thiols | Thiophenol | DMF | K2CO3 | Room Temperature |
Note: This data is based on reactions with 2,4-dichloro-5-nitropyridine and serves as a general guideline.[6] Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
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This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine or Potassium Carbonate (2.0 equiv)
-
Anhydrous Acetonitrile or Ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile or ethanol.
-
Add the amine to the solution.
-
Add the base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction mixture at room temperature. If no reaction is observed after a few hours (monitored by TLC), gradually heat the mixture to 50-80°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: General mechanism for SNAr on this compound.
Caption: Troubleshooting workflow for optimizing reaction temperature.
Caption: General experimental workflow for SNAr reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preventing di-substitution in reactions of 2,3-Dichloro-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichloro-5-nitropyridine. The focus is on preventing di-substitution and achieving selective mono-substitution in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the first nucleophilic substitution on this compound?
A1: The first nucleophilic substitution is expected to occur preferentially at the C2 position. The electron-withdrawing nitro group at the C5 position activates both the C2 (ortho) and C3 (meta) positions for nucleophilic attack. However, the C2 position is more activated due to the ability of the ortho-nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. This is analogous to the reactivity observed in similar substituted pyridines.[1][2]
Q2: I am observing a significant amount of di-substituted product in my reaction. What are the common causes?
A2: The formation of a di-substituted product, where both chlorine atoms are replaced, is a common issue. The primary causes include:
-
High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for the second substitution, which is generally less favorable than the first.
-
Excess Nucleophile: Using a significant excess of the nucleophile will drive the reaction towards di-substitution according to Le Chatelier's principle.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the mono-substituted product has formed can lead to a second substitution.
-
Nature of the Nucleophile: Highly reactive and small nucleophiles are more likely to lead to di-substitution.
Q3: How can I control the reaction to favor the mono-substituted product?
A3: To favor mono-substitution, consider the following strategies:
-
Stoichiometric Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the this compound.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled mono-substitution product.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to prevent the formation of the di-substituted product.
-
Use of Bulky Nucleophiles: Employing sterically hindered nucleophiles can disfavor the second substitution at the more sterically crowded C3 position after the C2 position has been substituted.
-
Use of a Protecting Group for Amines: For amine nucleophiles, consider using a protected form, such as di-tert-butyl iminodicarbonate, to introduce the amino group. The bulky protecting group can help prevent di-substitution, and it can be subsequently removed.[3][4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-substituted product | - Excess nucleophile- High reaction temperature- Long reaction time | - Reduce the stoichiometry of the nucleophile to 1.0-1.1 equivalents.- Lower the reaction temperature. Start at 0 °C and slowly warm to room temperature if necessary.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Low yield of the desired mono-substituted product | - Incomplete reaction- Degradation of starting material or product | - Gradually increase the reaction temperature or time while monitoring for di-substitution.- Ensure anhydrous and inert reaction conditions if the nucleophile or product is sensitive to moisture or air. |
| Formation of multiple unidentified byproducts | - Side reactions of the nucleophile- Decomposition under harsh conditions | - Use a milder base if applicable.- Purify the starting materials and ensure the solvent is of high purity.- Consider a different solvent system. |
| Difficulty in separating the mono- and di-substituted products | - Similar polarities of the products | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider recrystallization as a purification method. |
Experimental Protocols
Protocol 1: Selective Mono-methoxylation of this compound
This protocol describes the synthesis of 3-chloro-2-methoxy-5-nitropyridine.[8]
Reaction Scheme:
Materials:
-
This compound
-
Sodium methoxide (5M solution in methanol)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated saline solution
Procedure:
-
Dissolve 50 mg of this compound in 1 ml of methanol.
-
To this solution, add 0.5 ml of a 5M sodium methoxide solution in methanol.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product, 3-chloro-2-methoxy-5-nitropyridine (yield: 45.8 mg).
Protocol 2: General Procedure for Selective Mono-amination of this compound (Conceptual)
This is a generalized protocol based on best practices for achieving mono-substitution with amine nucleophiles. Optimization for specific amines is recommended.
Reaction Scheme:
Materials:
-
This compound
-
Amine nucleophile (1.0-1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile and the non-nucleophilic base in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled solution of this compound over 15-30 minutes with stirring.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.
-
Once the starting material is consumed (typically within 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes and conditions for controlling selectivity based on analogous reactions and general principles. Specific yields for this compound require experimental determination.
| Nucleophile | Expected Major Mono-substituted Product | Key Conditions to Avoid Di-substitution |
| Primary/Secondary Amines | 2-Amino-3-chloro-5-nitropyridine derivative | Stoichiometric control (1.0-1.1 eq.), low temperature (0 °C to RT), reaction monitoring. |
| Alkoxides (e.g., NaOCH₃) | 2-Alkoxy-3-chloro-5-nitropyridine | Stoichiometric control, room temperature or below. |
| Thiols | 2-Thio-3-chloro-5-nitropyridine derivative | Stoichiometric control, use of a mild base (e.g., K₂CO₃), moderate temperature. |
Visualizations
Logical Workflow for Troubleshooting Di-substitution
Caption: Troubleshooting flowchart for minimizing di-substitution.
Experimental Workflow for Selective Mono-substitution
References
- 1. 2,3-二氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. 22353-40-8 | this compound | Chlorides | Ambeed.com [ambeed.com]
Removal of unreacted 2,3-Dichloro-5-nitropyridine from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichloro-5-nitropyridine. Our goal is to offer practical solutions to common issues encountered during the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude reaction mixtures containing this compound?
A1: The primary and most effective methods for the purification of crude this compound are:
-
Acid-Base Extraction followed by Steam Distillation: This is a highly effective method for achieving high purity.[1]
-
Column Chromatography: Silica gel chromatography is commonly used for separating the target compound from impurities.[2]
-
Recrystallization: This technique is excellent for obtaining a highly pure final product.[2][3]
Q2: What are the typical impurities found in a crude reaction mixture of this compound?
A2: Impurities can originate from starting materials, byproducts, or degradation. Potential impurities may include unreacted starting materials, residual solvents, and chlorinated byproducts such as 2,3,6-trichloropyridine.[1]
Q3: What is the appearance and solubility of pure this compound?
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of dichloronitropyridine derivatives. TLC is a quick and effective method to monitor reaction progress and separation during column chromatography.[2]
Troubleshooting Guides
Quenching Unreacted this compound
It is often necessary to quench or destroy any unreacted this compound before purification to prevent it from interfering with subsequent steps.
Problem: Presence of unreacted starting material after the reaction.
| Possible Cause | Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, extend the reaction time or consider optimizing other reaction parameters. |
| Excess reagent used. | Add a quenching agent to react with the excess this compound. |
Recommended Quenching Protocol:
A "reverse quench" is a safe and effective method. The reaction mixture is added slowly to a vigorously stirred, cold (0-5 °C) aqueous solution of a mild base like sodium bicarbonate or potassium carbonate. This controls the exothermic reaction and minimizes potential hydrolysis of the product.
Purification by Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Incorrect solvent system polarity. | Optimize the mobile phase. A common eluent system for dichloronitropyridine derivatives is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired compound on TLC.[5] |
| Co-elution with an impurity. | Consider using a gradient elution, for example, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding more ethyl acetate. |
| Compound streaking on the TLC/column. | The slightly basic nature of the pyridine ring can interact with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[2] |
Purification by Recrystallization
Problem: Difficulty in obtaining pure crystals of this compound.
| Possible Cause | Solution |
| Incorrect solvent choice. | This compound is expected to be soluble in alcoholic solvents. Try using isopropanol or ethanol.[2][3] A good recrystallization solvent will dissolve the crude product when hot but not when cold. |
| Oiling out instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities. Use a lower boiling point solvent or a solvent mixture (e.g., ethyl acetate/hexane).[2] Try cooling the solution more slowly or seeding with a pure crystal to encourage nucleation.[2] |
| No crystals form upon cooling. | The solution may be too dilute. Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.[2] |
| Low recovery of the purified product. | Too much solvent may have been used, or the product has significant solubility in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product and ensure the solution is thoroughly cooled to maximize yield.[2] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Steam Distillation
This protocol is adapted from a described method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid (36.5 wt%)
-
Sodium hydroxide solution (30 wt%)
-
Water
-
Reaction kettle with heating and stirring capabilities
-
Separatory funnel
-
Steam distillation apparatus
-
Vacuum filtration apparatus
Procedure:
-
Acidic Extraction:
-
Add 100g of the crude product to a reaction kettle.
-
Add 80ml of concentrated hydrochloric acid.
-
Heat the mixture to 80°C with stirring and maintain for 30 minutes.
-
Separate the hot liquids to obtain an oil phase and an aqueous phase.
-
-
Basification and Steam Distillation:
-
Take the aqueous phase from the previous step.
-
Add approximately 90ml of 30 wt% sodium hydroxide solution until the pH reaches 10.
-
Heat the solution to boiling and perform steam distillation, collecting the fractions that distill between 100-103°C.
-
Continue distillation until no more solid precipitates when the collected fraction cools to room temperature.
-
-
Isolation and Drying:
-
Filter the collected fractions.
-
Wash the filter cake with a small amount of cold water.
-
Dry the purified solid under vacuum at 30°C to a constant weight.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 100g crude this compound | [1] |
| Purified Product | 90g | [1] |
| Recovery Rate | 94.3% | [1] |
| Purity | 99.5 wt% | [1] |
Protocol 2: General Purification by Silica Gel Column Chromatography
This is a general protocol for column chromatography, which can be adapted for this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives an Rf value of ~0.3-0.5 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack, draining the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized hexane/ethyl acetate mixture.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: General Purification by Recrystallization
This is a general protocol for recrystallization that can be adapted for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate/hexane mixture)[2][3]
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a test tube, add a small amount of the crude product and a few drops of the potential solvent.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3-Dichloro-5-nitropyridine
Welcome to the technical support center for cross-coupling reactions involving 2,3-dichloro-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate stem from three key features:
-
Two Potential Reaction Sites: The presence of two chlorine atoms at the C2 and C3 positions requires careful control of reaction conditions to achieve regioselectivity.
-
Electron-Deficient Ring: The pyridine nitrogen and the strongly electron-withdrawing nitro group make the pyridine ring highly electron-deficient. This can affect the oxidative addition step in the catalytic cycle and may necessitate the use of electron-rich ligands.
-
Potential for Catalyst Inhibition: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: Which chlorine atom is more likely to react in a cross-coupling reaction?
A2: Based on the electronic properties of this compound, the chlorine atom at the C2 position is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the 5-position, which make the C2 position more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. However, the actual regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q3: Can the nitro group interfere with the cross-coupling reaction?
A3: Yes, the nitro group can potentially interfere in several ways:
-
Reduction: Some palladium catalyst systems, particularly in the presence of certain additives or under hydrogen-rich conditions (which can arise from side reactions), may reduce the nitro group to an amino group.
-
Competing Reactions: In some cases, the nitro group itself can be displaced in nucleophilic aromatic substitution-type reactions, although this is less common for cross-coupling reactions.
-
Electronic Effects: As mentioned, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the chloro substituents.
Q4: What are the key parameters to consider when optimizing a cross-coupling reaction with this substrate?
A4: The most critical parameters to screen for optimal results are:
-
Palladium Precatalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and precatalysts (e.g., Buchwald G3/G4 precatalysts) can have a significant impact on catalyst activity and stability.
-
Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial for tuning the reactivity and selectivity. Bulky, electron-rich ligands are often required for challenging cross-couplings of chloro-heterocycles.
-
Base: The strength and nature of the base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOtBu) can influence the rate of transmetalation and catalyst stability.
-
Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, DMF) can affect catalyst solubility, stability, and reaction kinetics.
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond, but can also lead to increased side product formation.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Decomposition | * Use a pre-activated palladium source or a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).* Increase the ligand-to-palladium ratio to prevent catalyst aggregation.* Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |
| Inefficient Oxidative Addition | * Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to a biaryl phosphine like SPhos or XPhos).* Increase the reaction temperature in increments of 10-20 °C.* Consider a different palladium source. |
| Poor Reagent Quality | * Ensure all reagents, especially the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), and base, are pure and dry.* Use freshly distilled and degassed solvents. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
| Potential Cause | Recommended Solution |
| Lack of Catalyst Control | * Screen a panel of ligands with varying steric and electronic properties. Sterically bulky ligands can often enhance selectivity by differentiating between the two chloro-substituted positions.* Lowering the reaction temperature may improve selectivity. |
| Reaction Conditions Too Harsh | * If high temperatures are leading to a loss of selectivity, try a more active catalyst system that allows for lower reaction temperatures. |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Nucleophile | * (Suzuki) Oxygen in the reaction mixture. Ensure thorough degassing of all reagents and solvents.* (Sonogashira) Copper-catalyzed dimerization of the alkyne. Consider using copper-free Sonogashira conditions. | |
| Dehalogenation (Loss of Cl) | * Presence of a hydride source (e.g., from the solvent or base). Use a different solvent or base.* Ensure the reaction is run under an inert atmosphere. | |
| Reduction of Nitro Group | * The catalyst system is too reducing. Try a different palladium source or ligand.* Avoid additives that can act as reducing agents. |
Data Presentation: Catalyst Screening for Suzuki-Miyaura Coupling
Disclaimer: The following data is illustrative and intended to serve as a template for experimental design, as specific literature data for this exact transformation is limited.
Table 1: Illustrative Catalyst System Screening for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | C2:C3 Ratio |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 15 | 3:1 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 65 | 10:1 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 | >20:1 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 24 | 40 | 5:1 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) in the chosen solvent.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane or toluene) via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%) and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship for predicting regioselectivity.
Technical Support Center: Managing Pyridine N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the undesired formation of N-oxides during pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of pyridine N-oxide as a byproduct in my reaction. What are the common causes?
A1: The formation of pyridine N-oxide as a byproduct typically occurs when the reaction conditions are sufficiently oxidizing to affect the lone pair of electrons on the pyridine nitrogen. The most common culprits are oxidizing reagents, especially peracids and peroxides, which are often used for other transformations on the molecule. Even atmospheric oxygen can sometimes contribute to N-oxide formation under harsh reaction conditions (e.g., high temperature, prolonged reaction times, or in the presence of certain metal catalysts).
Q2: How can I prevent the formation of pyridine N-oxide in the first place?
A2: The most effective preventative strategy is to protect the pyridine nitrogen before carrying out reactions that pose a risk of N-oxidation. One of the most common and effective methods is the formation of a pyridine-borane complex. This protection masks the nucleophilicity of the nitrogen, preventing its oxidation. Another key strategy is the careful selection of reagents and reaction conditions to be as mild as possible to achieve the desired transformation without affecting the pyridine nitrogen.
Q3: I have already formed the pyridine N-oxide as a byproduct. Can I reverse this?
A3: Yes, the N-O bond in pyridine N-oxides can be cleaved to regenerate the parent pyridine through a deoxygenation reaction. A variety of methods are available, ranging from catalytic reductions to the use of stoichiometric reducing agents. The choice of method will depend on the other functional groups present in your molecule and the desired reaction scale.
Troubleshooting Guide
Issue: Unexpected N-oxide formation detected by LC-MS or NMR.
This guide will walk you through a series of steps to identify the cause and find a solution to the unwanted formation of pyridine N-oxide.
Data Presentation: Reagent and Condition Selection
| Reagent/Condition | Propensity for N-Oxide Formation | Recommendations for Avoidance |
| Oxidizing Agents | ||
| m-CPBA, Peracetic Acid | High | Avoid if possible. If necessary for another transformation, protect the pyridine nitrogen. |
| Hydrogen Peroxide (H₂O₂) | Moderate to High | Use in stoichiometric amounts and at lower temperatures. Avoid acidic conditions which can promote N-oxidation.[1] |
| Oxone® | Moderate | Can be a milder alternative to peracids for some oxidations.[2] |
| Reaction Temperature | ||
| High Temperature (>100 °C) | Increases risk | Conduct reactions at the lowest possible temperature that allows for the desired transformation.[2] |
| Room Temperature or below | Lowers risk | Ideal for minimizing many side reactions, including N-oxidation.[2] |
| Atmosphere | ||
| Air | Can contribute | For sensitive substrates or prolonged reactions, use an inert atmosphere (Nitrogen or Argon). |
| Inert (N₂ or Ar) | Minimizes risk | Recommended for reactions prone to oxidation. |
Experimental Protocols
Protocol 1: Protection of Pyridine as a Borane Complex
This protocol describes a general method for the protection of a pyridine nitrogen to prevent its oxidation.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Borane dimethylsulfide complex (BH₃·SMe₂) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridine derivative.
-
Dissolve the pyridine derivative in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane dimethylsulfide complex dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction progress can be monitored by TLC or ¹H NMR (disappearance of the pyridine starting material).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.[3][4]
Protocol 2: Deprotection of a Pyridine-Borane Complex
This protocol describes the removal of the borane protecting group to regenerate the pyridine.
Materials:
-
Pyridine-borane complex (1.0 equiv)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) (e.g., 2M solution)
Procedure:
-
Dissolve the pyridine-borane complex in methanol.
-
Slowly add the hydrochloric acid solution to the stirred mixture. Vigorous gas evolution (hydrogen) will be observed.
-
Stir the reaction at room temperature until gas evolution ceases (typically 30-60 minutes).
-
The reaction mixture can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product extracted with an appropriate organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected pyridine.[4]
Protocol 3: Mild Deoxygenation of Pyridine N-oxide
This protocol outlines a palladium-catalyzed deoxygenation of a pyridine N-oxide.[5]
Materials:
-
Pyridine N-oxide derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
In a microwave vial, combine the pyridine N-oxide, palladium(II) acetate, and dppf.
-
Add acetonitrile and triethylamine.
-
Seal the vial and heat the mixture in a microwave reactor at 140-160 °C for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the deoxygenated pyridine.[5]
Decision-Making Workflow for Pyridine Reactions
The following diagram provides a logical workflow for planning a pyridine reaction to minimize the risk of N-oxide formation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. benchchem.com [benchchem.com]
- 3. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Technical Support Center: Recrystallization of 2,3-Dichloro-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,3-Dichloro-5-nitropyridine via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face while purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not supersaturated upon cooling.[1][2] - Cooling too rapidly: Prevents proper crystal nucleation and growth.[3] - Solution is not saturated: Insufficient solute was dissolved initially. | - Boil off a portion of the solvent to increase the concentration and allow the solution to cool again.[1] - Allow the solution to cool slowly to room temperature, then place it in an ice bath.[4] - If possible, add a seed crystal of pure this compound to induce crystallization.[2] - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2] |
| Oiling Out Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. [4] - Cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture.[4] - Add a small amount of additional solvent to redissolve the oil, then cool the solution very slowly. - Consider pre-purification with activated carbon to remove impurities. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. [4] | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[5] - Perform a hot filtration to remove insoluble impurities and the activated carbon.[6] |
| Poor Recovery/Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. [1] - Premature crystallization during hot filtration. - Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[4] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[4] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
This protocol is a general method adaptable for this compound based on the solubility of similar compounds.[4][5]
Materials:
-
Crude this compound
-
Isopropanol (or another suitable alcohol)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot isopropanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Steam Distillation
For certain impurities, steam distillation can be an effective purification method.[7]
Materials:
-
Crude this compound
-
Steam generation setup
-
Distillation apparatus
-
Receiving flask
-
Heating mantle
Methodology:
-
Setup: Place the crude this compound in the distillation flask.
-
Distillation: Introduce steam into the flask. The volatile this compound will co-distill with the steam.
-
Collection: Collect the distillate, which will contain the purified product and water.
-
Isolation: Cool the collected fractions to room temperature to allow the solid product to precipitate.
-
Filtration and Drying: Filter the precipitate, wash with cold water, and dry under vacuum to a constant weight. A reported recovery rate for this method is 94.3% with a purity of 99.5wt%.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound? A1: Based on data for structurally similar compounds like 2,4-Dichloro-5-nitropyridine, alcoholic solvents such as isopropanol or ethanol are good starting points.[4][8] A mixture of solvents, like ethyl acetate/hexane, can also be effective.[4]
Q2: My compound is not dissolving, even in hot solvent. What should I do? A2: This indicates an incorrect solvent choice. This compound is a polar molecule and will have better solubility in more polar solvents. If an alcoholic solvent is not working, you may need to try a different solvent system. Ensure you are using a sufficient volume of hot solvent.
Q3: What are the common impurities in crude this compound? A3: Common impurities can include starting materials, by-products from the synthesis, and residual solvents. For instance, if synthesized from 2,3-dichloropyridine, a potential impurity could be 2,3,6-trichloropyridine.[7]
Q4: How can I improve the purity of my final product? A4: To improve purity, ensure that the dissolution is done in the minimum amount of hot solvent and that the cooling process is slow to allow for selective crystallization.[3][4] A second recrystallization step can also be performed. For colored impurities, using activated carbon is recommended.[5]
Q5: The recovery of my purified product is very low. What went wrong? A5: Low recovery is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1] To check this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form. Also, ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[4]
Visual Guides
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,3-Dichloro-5-nitropyridine vs. 2,5-dichloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity in Dichloronitropyridine Isomers
In the landscape of pharmaceutical and agrochemical synthesis, dichloronitropyridines serve as pivotal building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of a wide array of functional groups, enabling the construction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of two key isomers: 2,3-dichloro-5-nitropyridine and 2,5-dichloro-3-nitropyridine. While direct, side-by-side quantitative kinetic data for these specific isomers is scarce in publicly available literature, a robust understanding of their relative reactivity can be extrapolated from the well-established principles of SNAr reactions on substituted pyridines.
Theoretical Framework for Reactivity
The reactivity of chloronitropyridines in SNAr reactions is predominantly governed by electronic factors. The electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group (-NO₂), facilitates nucleophilic attack. The rate-determining step is typically the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.
The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group (the chlorine atom). This alignment allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance, a significant stabilizing contribution. When the nitro group is meta to the leaving group, this direct resonance stabilization is not possible, resulting in a less stable intermediate and a consequently slower reaction rate.
Analysis of this compound
In the case of this compound, the chlorine atom at the C3 position is ortho to the nitro group at C5, while the chlorine at the C2 position is meta. Consequently, the C3 position is significantly more activated towards nucleophilic attack. Therefore, in a reaction with a single equivalent of a nucleophile, monosubstitution is expected to occur preferentially at the C3 position.
Analysis of 2,5-dichloro-3-nitropyridine
For 2,5-dichloro-3-nitropyridine, the chlorine atom at the C2 position is ortho to the nitro group at C3, and the chlorine at the C5 position is para to the C2 chlorine and meta to the nitro group. However, considering the positions relative to the activating nitro group, the C2-Cl is ortho and the C5-Cl is also in an activated position (para to the ring nitrogen and ortho to the other chlorine). Both positions are activated, making this isomer a highly reactive substrate for SNAr. The inductive effect of the nitro group would render the C2 position more electron-deficient and thus more susceptible to nucleophilic attack.
Comparative Reactivity: A Qualitative Assessment
Based on the principles outlined above, a qualitative comparison of the overall reactivity can be made. 2,5-dichloro-3-nitropyridine is predicted to be more reactive than this compound. This is because 2,5-dichloro-3-nitropyridine possesses two chlorine atoms (at C2 and C5) that are in positions activated by the ortho/para directing effects of the nitro group and the pyridine nitrogen. In contrast, this compound has only one highly activated chlorine (at C3), with the C2 chlorine being significantly less reactive due to its meta relationship with the nitro group.
Quantitative Data from Analogous Systems
To provide a quantitative perspective, the following table summarizes second-order rate constants (k₂) for the reaction of other chloronitropyridine isomers with various nucleophiles. This data, extracted from different studies, illustrates the profound impact of substituent positioning on reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| 2-Chloro-3-nitropyridine | Sodium p-methylthiophenolate | Methanol | 30 | 0.18 | [1] |
| 2-Chloro-5-nitropyridine | Sodium p-methylthiophenolate | Methanol | 30 | 1.58 | [1] |
| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO | 45 | 10.3 x 10⁻⁴ | [1] |
| 2-Chloro-5-nitropyridine | Aniline | DMSO | 45 | 2.51 x 10⁻⁴ | [1] |
This table is for illustrative purposes to demonstrate the impact of nitro group positioning on reactivity and does not contain data for the two primary compounds of interest.
Experimental Protocols
For researchers seeking to conduct a direct comparative study, the following experimental protocols outline a standardized kinetic analysis and a general procedure for nucleophilic aromatic substitution.
Protocol for Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This method allows for the determination of second-order rate constants by monitoring the formation of the reaction product over time.
Materials:
-
This compound
-
2,5-dichloro-3-nitropyridine
-
Nucleophile (e.g., piperidine, morpholine, or a substituted aniline)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each dichloronitropyridine isomer (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25 °C) using the constant temperature water bath.
-
Set the UV-Vis spectrophotometer to a wavelength where the expected product exhibits significant absorbance and the starting materials have minimal absorbance. This can be determined by acquiring the full spectra of the reactants and the product.
-
Place a known volume of the nucleophile solution into a quartz cuvette within the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small, precise volume of the dichloronitropyridine stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Perform this entire procedure for both this compound and 2,5-dichloro-3-nitropyridine to obtain a direct comparison of their reactivities.
-
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the monosubstitution of a dichloronitropyridine with a primary or secondary amine.
Materials:
-
Dichloronitropyridine isomer (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the dichloronitropyridine isomer in the chosen anhydrous solvent.
-
Add the amine to the solution, followed by the addition of the base.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (e.g., reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
-
Characterization:
-
Confirm the structure and regiochemistry of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key mechanistic principles and experimental workflows.
Caption: Competing SNAr pathways for dichloronitropyridine isomers.
Caption: Workflow for comparative kinetic analysis.
Conclusion
References
Comparative Analysis of Chlorine Leaving Group Ability at C2 and C3 in 2,3-Dichloro-5-nitropyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions involving 2,3-dichloro-5-nitropyridine.
In the realm of heterocyclic chemistry, this compound serves as a versatile building block for the synthesis of a wide array of functionalized pyridine derivatives with applications in pharmaceuticals and agrochemicals. A critical aspect of its reactivity lies in the differential leaving group ability of the two chlorine atoms at the C2 and C3 positions. This guide provides a detailed comparison of their reactivity, supported by experimental data and theoretical principles, to aid in synthetic strategy and design.
Executive Summary
Experimental evidence unequivocally demonstrates that the chlorine atom at the C2 position is significantly more susceptible to substitution than the chlorine at the C3 position in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This preferential reactivity is primarily governed by electronic factors, specifically the ability of the pyridine nitrogen to stabilize the reaction intermediates.
Comparison of Leaving Group Ability
The enhanced reactivity of the C2 chlorine is attributed to the electronic stabilization of the intermediates formed during the substitution process.
| Position | Relative Leaving Group Ability | Rationale |
| C2-Chloro | High | The C2 position is ortho to the electron-withdrawing pyridine nitrogen. In SNAr reactions, this proximity allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. Similarly, in palladium-catalyzed reactions, the C2 position is more readily activated. |
| C3-Chloro | Low | The C3 position is meta to the pyridine nitrogen. Consequently, the nitrogen atom cannot directly stabilize the intermediate through resonance, leading to a higher activation energy for substitution at this site. |
Experimental Data
The preferential substitution at the C2 position has been demonstrated in various reactions with different nucleophiles and catalytic systems.
| Reaction Type | Nucleophile/Reagent | Product | Reference |
| Nucleophilic Aromatic Substitution | Sodium methoxide (in methanol) | 3-Chloro-2-methoxy-5-nitropyridine | [1] |
| Suzuki Coupling | Methylboronic acid / Pd(PPh₃)₄ | 3-Chloro-2-methyl-5-nitropyridine | [1] |
| Stille Coupling | 2-(Tributylstannyl)oxazole / Pd(PPh₃)₄ | 2-(3-Chloro-5-nitropyridin-2-yl)oxazole | [1] |
Theoretical Framework: The Meisenheimer Intermediate in SNAr
The regioselectivity of nucleophilic aromatic substitution on this compound can be rationalized by examining the stability of the respective Meisenheimer complexes, which are key intermediates in the reaction pathway.
The attack of a nucleophile at the C2 position results in a Meisenheimer complex where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction. In contrast, when the nucleophile attacks the C3 position, the resulting negative charge cannot be directly delocalized onto the pyridine nitrogen, leading to a less stable intermediate and a higher energy barrier for the reaction. The nitro group at the C5 position further activates the ring towards nucleophilic attack but does not fundamentally alter the preferential stabilization afforded by the ring nitrogen to the C2 position.
Experimental Protocols
Below are representative experimental protocols for the selective substitution of the C2-chloro in this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol describes the synthesis of 3-chloro-2-methoxy-5-nitropyridine.
Materials:
-
This compound
-
Sodium methoxide (5M solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 50 mg) in methanol (1 ml) in a round-bottom flask.
-
With stirring, add sodium methoxide solution (0.5 ml of a 5M solution in methanol) to the flask at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for approximately 1.5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol outlines the synthesis of 3-chloro-2-methyl-5-nitropyridine.
Materials:
-
This compound
-
Methylboronic acid
-
Cesium carbonate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vessel, add this compound (e.g., 100 mg), methylboronic acid (47 mg), cesium carbonate (338 mg), and tetrakis(triphenylphosphine)palladium(0) (60 mg).[1]
-
Add 1,4-dioxane (3 ml) to the vessel.[1]
-
Stir the reaction mixture at 100°C for 6 hours.[1]
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated saline solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product, 3-chloro-2-methyl-5-nitropyridine.[1]
Conclusion
The chlorine atom at the C2 position of this compound is the more facile leaving group in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This pronounced regioselectivity is a consequence of the electronic stabilization provided by the adjacent pyridine nitrogen atom to the reaction intermediates. This understanding is crucial for the strategic design of synthetic routes to novel 2,3,5-trisubstituted pyridine derivatives.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2,3-Dichloro-5-nitropyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a cornerstone of successful innovation. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2,3-dichloro-5-nitropyridine and its derivatives, complete with experimental data and detailed protocols.
The strategic placement of chloro and nitro functional groups on the pyridine ring makes this compound a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. However, the reactivity of this scaffold necessitates rigorous analytical methods to confirm the identity and structure of its derivatives. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural analysis of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative amino-substituted derivative, 5-amino-2,3-dichloropyridine. This comparison highlights the spectral shifts that occur upon functional group modification, providing a predictive framework for the analysis of new derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | Instrument Frequency (MHz) | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 300 | 9.16 (d, 1H, J = 2.4 Hz), 8.94 (d, 1H, J = 2.4 Hz)[1] | 158.69, 137.36, 132.51, 130.13, 124.39[1] |
| 5-Amino-2,3-dichloropyridine | - | - | Data not available in search results | Data not available in search results |
Note: Specific NMR data for 5-amino-2,3-dichloropyridine was not available in the provided search results. The synthesis from its nitro precursor is documented, implying its existence and characterization.[2]
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Ionization Method | m/z ([M+H]⁺) | Key IR Absorption Bands (cm⁻¹) |
| This compound | Electrospray Ionization (ESI) | 193[1] | Specific IR data not available in search results |
| 5-Amino-2,3-dichloropyridine | - | Data not available in search results | Specific IR data not available in search results |
Note: While general principles of IR spectroscopy for pyridine derivatives are known, specific experimental data for the listed compounds were not found in the search results.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols based on common practices for the analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 180 ppm).
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
For solid samples of pyridine derivatives, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality IR spectra.
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry FT-IR grade KBr (approximately 150-200 mg) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the solid pyridine derivative sample to a fine powder.
-
Add the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it becomes a homogeneous, fine powder.
-
Transfer the powder to a pellet press die.
-
Apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Perform baseline correction and peak picking using the spectrometer's software.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like nitropyridine derivatives, as it typically produces the protonated molecular ion with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Use a mass spectrometer equipped with an ESI source.
-
Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to achieve a stable and robust signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).
-
Scan a mass range that encompasses the expected molecular weight of the compound.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation and the relationship between different techniques.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy is invaluable for identifying key functional groups, such as the nitro and amino moieties. Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compounds. By employing these methods in a complementary fashion and following robust experimental protocols, researchers can confidently elucidate the structures of novel derivatives, paving the way for further investigation into their biological activities.
References
A Comparative Guide to HPLC and LC-MS Methods for Analyzing 2,3-Dichloro-5-nitropyridine Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing reaction yields, and minimizing impurities. The synthesis of active pharmaceutical ingredients and their intermediates, such as those involving 2,3-dichloro-5-nitropyridine, requires robust analytical methods to track the consumption of reactants, the formation of products, and the emergence of any byproducts. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and supporting data.
The choice between HPLC with ultraviolet (UV) detection and the more information-rich LC-MS depends on the specific requirements of the analysis. While HPLC-UV is a workhorse for routine quantitative analysis due to its simplicity and robustness, LC-MS provides indispensable mass information for peak identification and characterization of unknown impurities, which is critical during process development and for genotoxic impurity analysis.
Data Presentation: Performance Comparison
The following tables summarize representative chromatographic data for the key components in a hypothetical reaction involving the nucleophilic substitution of this compound. This data illustrates the expected performance differences between a standard HPLC-UV method and a more sensitive LC-MS method.
Table 1: HPLC-UV Method Performance
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 5.8 | - | 0.1 | 0.3 |
| Reaction Product | 4.2 | 3.5 | 0.1 | 0.3 |
| Impurity 1 | 3.1 | 2.8 | 0.05 | 0.15 |
| Impurity 2 | 6.5 | 1.8 | 0.08 | 0.25 |
Table 2: LC-MS Method Performance
| Analyte | Retention Time (min) | m/z [M+H]⁺ | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.9 | 192.9 | - | 1 | 3 |
| Reaction Product | 4.3 | 220.1 | 3.6 | 1 | 3 |
| Impurity 1 | 3.2 | 178.0 | 2.9 | 0.5 | 1.5 |
| Impurity 2 | 6.6 | 208.0 | 1.9 | 0.8 | 2.5 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS are provided below. These serve as robust starting points for method development and validation for the analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the concentration of this compound, its reaction product, and known impurities in a reaction mixture.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify this compound, its reaction product, and unknown impurities in a reaction mixture, providing mass confirmation.
Instrumentation:
-
LC-MS system consisting of an HPLC or UPLC coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-7 min: 20% to 90% B
-
7-8 min: 90% B
-
8.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV[1]
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min[1]
-
Nebulizer Pressure: 40 psi[1]
-
Scan Range: m/z 100-500
-
For Quantitative Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.[2]
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 950 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
Methodology Workflow and Logic
The following diagrams illustrate the general workflow for analyzing a this compound reaction and the decision-making process for selecting the appropriate analytical technique.
References
A Comparative Guide to Pyridine Synthesis: Exploring Modern Alternatives to 2,3-Dichloro-5-nitropyridine
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern chemistry. For decades, halogenated pyridines, such as 2,3-dichloro-5-nitropyridine, have served as key building blocks. However, the landscape of synthetic chemistry is continually evolving, with a strong emphasis on efficiency, sustainability, and the development of novel molecular architectures. This guide provides an objective comparison of modern alternatives to the traditional use of this compound for pyridine synthesis, supported by experimental data and detailed methodologies.
The utility of this compound in pyridine synthesis lies in the electron-withdrawing nature of the nitro group, which activates the two chlorine atoms for nucleophilic aromatic substitution (SNAr). This allows for the sequential introduction of various nucleophiles, offering a pathway to di-substituted pyridines. However, this classical approach is not without its drawbacks. The synthesis of the starting material itself often involves harsh nitrating and chlorinating agents, raising environmental and safety concerns.[1][2] Furthermore, the regioselectivity of nucleophilic substitution can be a challenge, and the scope of accessible substitution patterns is inherently limited by the starting material's structure.
In response to these limitations, a host of innovative and versatile methods for pyridine synthesis have emerged. These contemporary strategies often build the pyridine core from acyclic precursors, providing greater flexibility in substituent placement and frequently proceeding under milder conditions. This guide will delve into a comparative analysis of three prominent alternatives: [3+3] Cycloaddition , Copper-Catalyzed Synthesis from Ketoximes , and the Boger Inverse-Electron-Demand Diels-Alder Reaction .
Performance Comparison: Traditional vs. Alternative Methods
The following table summarizes the key performance indicators for the traditional approach using this compound against the modern alternative methodologies.
| Feature | This compound (SNAr) | [3+3] Cycloaddition | Copper-Catalyzed Synthesis from Ketoximes | Boger Inverse-Demand Diels-Alder |
| Precursors | Pre-functionalized pyridine | Enamines and α,β-unsaturated aldehydes/ketones | Saturated ketones and oxime acetates | 1,2,4-Triazines and enamines |
| Key Advantages | Readily available starting material for specific substitution patterns. | High atom economy; mild, often metal-free conditions; convergent synthesis. | Utilizes simple, readily available starting materials; good functional group tolerance. | Excellent for accessing highly substituted and electronically diverse pyridines. |
| Key Disadvantages | Limited substitution patterns; use of hazardous reagents in precursor synthesis; potential for isomeric mixtures.[1][2] | Substrate scope can be limited by the availability of enamine and enal/enone precursors. | Requires a copper catalyst; mechanism can be complex.[3] | Requires synthesis of 1,2,4-triazine precursors. |
| Typical Reaction Conditions | Basic or nucleophilic conditions, often at elevated temperatures. | Often organocatalyzed at or near room temperature.[4] | Copper(I) or Copper(II) catalyst, base, elevated temperatures.[3] | Thermal conditions, often in refluxing solvent.[5] |
| Typical Yields | Variable, dependent on nucleophile and reaction conditions. | Good to excellent (often >70%).[6] | Good to excellent (up to 95%).[7] | Good to excellent.[5] |
| Regioselectivity | Dependent on the directing effect of the nitro group and existing substituents. | Generally well-defined by the structure of the precursors. | High regioselectivity determined by the starting materials. | High regioselectivity. |
Detailed Methodologies and Experimental Protocols
Synthesis of a Substituted Pyridine via [3+3] Cycloaddition
This protocol describes the synthesis of a tri-substituted pyridine from an enamine and an α,β-unsaturated aldehyde, a method noted for its operational simplicity and mild conditions.[6]
Reaction:
A [3+3] cycloaddition reaction pathway.
Experimental Protocol:
To a solution of the enamine (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added the α,β-unsaturated aldehyde (1.1 mmol) and a catalytic amount of an organocatalyst like pyrrolidine hydrochloride (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.
Copper-Catalyzed Synthesis of a Polysubstituted Pyridine from a Ketoxime
This method provides a convergent route to highly substituted pyridines from simple and readily available ketones and oxime acetates.[3]
Reaction Workflow:
Workflow for copper-catalyzed pyridine synthesis.
Experimental Protocol:
A mixture of the ketone (1.0 mmol), oxime acetate (1.2 mmol), Cu(OAc)₂ (10 mol%), and TEMPO (0.2 mmol) in a solvent such as DMSO (3 mL) is stirred in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the polysubstituted pyridine.
Boger Inverse-Electron-Demand Diels-Alder Reaction
This powerful reaction allows for the synthesis of a wide range of pyridines from 1,2,4-triazines and enamines, which are often generated in situ.[5]
Reaction Mechanism:
Mechanism of the Boger pyridine synthesis.
Experimental Protocol:
A solution of the 1,2,4-triazine (1.0 mmol) and the ketone (1.5 mmol) in a suitable solvent like toluene (10 mL) is treated with a catalytic amount of pyrrolidine (0.2 mmol). The mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the substituted pyridine.
Conclusion
While this compound remains a useful reagent for specific applications, the modern synthetic chemist has a diverse and powerful toolkit of alternative methods for pyridine synthesis. Cycloaddition reactions, transition-metal catalysis, and syntheses from acyclic precursors offer significant advantages in terms of flexibility, efficiency, and milder reaction conditions. These approaches often provide access to a wider range of substitution patterns that are difficult or impossible to achieve using traditional methods. For researchers in drug discovery and development, the ability to rapidly and efficiently generate diverse libraries of pyridine-containing compounds is paramount. The adoption of these modern synthetic strategies can accelerate the discovery of new chemical entities with therapeutic potential.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
Comparative Kinetic Analysis of Nucleophilic Substitution on Dichloronitropyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on dichloronitropyridines is crucial for the rational design and synthesis of novel therapeutic agents and other functional molecules. This guide provides a comparative analysis of the reactivity of dichloronitropyridine isomers, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying principles governing these reactions.
The introduction of two chlorine atoms and a nitro group onto the pyridine ring significantly activates the molecule towards nucleophilic attack. The positions of these substituents, however, play a critical role in determining the rate and regioselectivity of the substitution reaction. This guide focuses on the kinetic aspects of these reactions, offering a quantitative basis for comparing the reactivity of different dichloronitropyridine isomers.
Comparative Reactivity Data
The rate of nucleophilic substitution on dichloronitropyridines is highly dependent on the specific isomer, the nature of the nucleophile, and the reaction conditions. The following tables summarize available second-order rate constants (k₂) for the reactions of various chloronitropyridine derivatives, providing a basis for a comparative assessment of their reactivity. It is important to note that direct kinetic data comparing different dichloronitropyridine isomers under identical conditions is limited in the literature.
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | k₂ (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from a comparative study on chloronitropyridine isomers. While this table does not include dichloronitropyridines, it provides valuable context on the influence of substituent positioning on reactivity.
Factors Influencing Reactivity
The observed differences in reaction rates can be attributed to several key factors inherent to the SNAr mechanism:
-
Position of the Nitro Group: The powerful electron-withdrawing nitro group is most effective at activating the pyridine ring for nucleophilic attack when it is positioned ortho or para to the leaving group (the chlorine atom). This allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, the rate-determining step of the reaction.
-
Position of the Chlorine Atoms: Chlorine atoms at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution due to the ability of the ring nitrogen to stabilize the anionic intermediate.
-
Regioselectivity in Dichloronitropyridines: In isomers such as 2,4-dichloro-5-nitropyridine, the initial nucleophilic attack overwhelmingly occurs at the C4 position. This is because the C4 position is ortho to the nitro group, allowing for greater resonance stabilization of the Meisenheimer complex compared to an attack at the C2 position, which is meta to the nitro group.[1]
Experimental Protocols
To obtain reliable and comparable kinetic data, a standardized experimental protocol is essential. The following outlines a general methodology for determining the second-order rate constants for the reaction of dichloronitropyridines with a nucleophile, such as an amine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of a dichloronitropyridine isomer with a nucleophile under pseudo-first-order conditions.
Materials:
-
Dichloronitropyridine isomer of interest
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dichloronitropyridine substrate (e.g., 1.0 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 1.0 x 10⁻² M, 2.0 x 10⁻² M, 3.0 x 10⁻² M, etc.) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis absorption spectra of the dichloronitropyridine starting material and the expected reaction product.
-
Identify a wavelength (λmax) where the product shows significant absorbance, and the starting material has minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature in a constant temperature water bath.
-
Place a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small, precise volume of the dichloronitropyridine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.[2]
-
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General SNAr Mechanism on a Dichloronitropyridine
Caption: General mechanism for the SNAr reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
References
Comparative Guide to the Characterization of Intermediates in the Synthesis of 2,3-Dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization of key intermediates in two prominent synthetic routes to 2,3-Dichloro-5-nitropyridine, a crucial building block in the pharmaceutical and agrochemical industries. Understanding the formation and properties of these intermediates is essential for reaction optimization, impurity profiling, and ensuring the quality of the final product.
Executive Summary
The synthesis of this compound is commonly achieved through two primary pathways, each involving distinct intermediates.
Route 1 commences with the chlorination and subsequent nitration of 2,6-dichloropyridine, proceeding through the key intermediate 5-nitro-2,3,6-trichloropyridine .
Route 2 involves the chlorination of 2-hydroxy-5-nitropyridine to form the intermediate 3-chloro-5-nitropyridin-2-ol , which is then further chlorinated.
This guide presents a side-by-side comparison of the spectroscopic and physical data of these intermediates, along with detailed experimental protocols for their synthesis and characterization.
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
Comparison of Intermediate Characterization
The following tables summarize the available physical and spectroscopic data for the key intermediates in each synthetic route.
Table 1: Physical Properties of Intermediates
| Property | Intermediate 1: 5-Nitro-2,3,6-trichloropyridine | Intermediate 2: 3-Chloro-5-nitropyridin-2-ol |
| CAS Number | 55304-72-8 | 22353-38-4 |
| Molecular Formula | C₅HCl₃N₂O₂ | C₅H₃ClN₂O₃ |
| Molecular Weight | 227.43 g/mol | 174.54 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | 69-71 °C[1] | Not specified |
Table 2: Spectroscopic Data of Intermediates
| Spectroscopic Data | Intermediate 1: 5-Nitro-2,3,6-trichloropyridine | Intermediate 2: 3-Chloro-5-nitropyridin-2-ol |
| ¹H NMR | Data not readily available in searched literature. | DMSO-d₆, δ (ppm): 8.85 (d, J=2.9 Hz, 1H), 8.61 (d, J=2.9 Hz, 1H) |
| ¹³C NMR | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Mass Spec (MS) | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Infrared (IR) | Data not readily available in searched literature. | Data not readily available in searched literature. |
Experimental Protocols
Synthesis and Characterization of 5-Nitro-2,3,6-trichloropyridine (Intermediate 1) from 2,6-Dichloropyridine
Synthesis:
-
Chlorination: A mixture of 2,6-dichloropyridine and a catalytic amount of anhydrous aluminum chloride (AlCl₃) is placed in a reaction vessel. The mixture is heated, and chlorine gas is introduced. The reaction temperature is maintained to facilitate the chlorination process, leading to the formation of 2,3,6-trichloropyridine.
-
Nitration: The resulting 2,3,6-trichloropyridine is then subjected to nitration using a nitrating agent such as nitric acid to yield 5-nitro-2,3,6-trichloropyridine.[1]
-
Purification: The crude product can be purified by distillation or crystallization to isolate the 5-nitro-2,3,6-trichloropyridine intermediate.
Characterization Workflow:
Caption: Workflow for the characterization of Intermediate 1.
Expected Spectroscopic Data (Hypothetical, based on structure):
-
¹H NMR: A single proton signal in the aromatic region, likely a singlet, shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: Five distinct carbon signals are expected in the aromatic region. The carbons attached to chlorine and the nitro group would show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 227.43 g/mol , with a characteristic isotopic pattern for three chlorine atoms.
-
IR Spectroscopy: Characteristic absorption bands for the C-Cl, C=N, C=C, and N-O (nitro group) stretching vibrations would be expected.
Synthesis and Characterization of 3-Chloro-5-nitropyridin-2-ol (Intermediate 2) from 2-Hydroxy-5-nitropyridine
Synthesis:
-
Chlorination: 2-Hydroxy-5-nitropyridine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mixture is typically heated to drive the conversion.
-
Work-up: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The precipitated solid is then filtered, washed, and dried to yield 3-chloro-5-nitropyridin-2-ol.
Characterization Workflow:
Caption: Workflow for the characterization of Intermediate 2.
Available Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum shows two doublets at approximately 8.85 ppm and 8.61 ppm, each with a coupling constant (J) of 2.9 Hz. These signals correspond to the two aromatic protons on the pyridine ring.
Comparison of Synthetic Routes and Intermediates
| Feature | Route 1 (via 5-Nitro-2,3,6-trichloropyridine) | Route 2 (via 3-Chloro-5-nitropyridin-2-ol) |
| Starting Material | 2,6-Dichloropyridine | 2-Hydroxy-5-nitropyridine |
| Key Intermediate | 5-Nitro-2,3,6-trichloropyridine | 3-Chloro-5-nitropyridin-2-ol |
| Reaction Steps | Chlorination, Nitration, Hydrogenation | Chlorination, Further Chlorination |
| Characterization Data Availability | Limited publicly available spectroscopic data for the intermediate. | ¹H NMR data for the intermediate is available. |
| Potential Advantages | May offer a more direct route from a readily available starting material. | The intermediate is well-defined by ¹H NMR, allowing for easier reaction monitoring. |
| Potential Challenges | The nitration step may produce isomeric impurities requiring careful purification. Lack of readily available spectroscopic data for the intermediate can make characterization challenging. | The handling of phosphorus oxychloride requires caution. |
Alternative Synthetic Approaches
Other methods for the synthesis of this compound have been reported, although detailed characterization of their intermediates is less common in the literature. These include:
-
Nitration of 3-chloropyridine: This route could potentially lead to a mixture of nitrated isomers, requiring significant purification efforts.
-
From Pyridine-N-oxide: Nitration of pyridine-N-oxide followed by chlorination steps can also be a viable pathway.[2]
-
Ring construction methods: Building the substituted pyridine ring from acyclic precursors offers an alternative approach, though it may involve more synthetic steps.
A comprehensive comparison of these alternative routes would necessitate further investigation to obtain detailed experimental data and spectroscopic characterization of their respective intermediates.
Conclusion
Both Route 1 and Route 2 provide viable pathways to this compound. The choice of synthetic route may depend on the availability of starting materials, desired purity of the final product, and the analytical capabilities for characterizing the intermediates. While ¹H NMR data is available for the intermediate in Route 2, facilitating its identification and monitoring, further studies are needed to fully characterize the intermediate in Route 1. This guide provides a foundational comparison to aid researchers in selecting and optimizing the synthesis of this important chemical intermediate.
References
Validating the Regiochemistry of Nucleophilic Substitution on 2,3-Dichloro-5-nitropyridine using NOE NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the regioselective functionalization of pyridine scaffolds is a critical step in the synthesis of novel therapeutic agents. The inherent asymmetry of substituted pyridines often leads to the formation of regioisomers, necessitating robust analytical methods for definitive structural elucidation. This guide provides a comparative analysis of validating the regiochemistry of nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-5-nitropyridine, with a primary focus on the application of Nuclear Overhauser Effect (NOE) NMR spectroscopy.
The Challenge: Regioselectivity in the Substitution of this compound
Nucleophilic aromatic substitution on this compound presents a classic regiochemical challenge. The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen atom activate both chlorine atoms at the C-2 and C-3 positions for nucleophilic attack. Unlike its 2,4- and 2,6-dichloro isomers, where substitution is strongly directed to the position para to the nitro group, the 2,3-isomer lacks such clear electronic preference.
Attack by a nucleophile, such as a primary or secondary amine, can potentially occur at either the C-2 or C-3 position, leading to two possible regioisomeric products: 2-substituted-3-chloro-5-nitropyridine (Product A) or 3-substituted-2-chloro-5-nitropyridine (Product B). The determination of the exact substitution site is paramount, as the biological activity and physicochemical properties of the resulting isomers can differ significantly.
The Solution: NOE NMR for Unambiguous Structural Assignment
While standard 1D ¹H NMR can provide initial insights, the chemical shift differences between the aromatic protons of the two potential isomers may not be sufficient for a conclusive assignment. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), offer a powerful solution. NOE is a through-space phenomenon that detects protons that are in close spatial proximity (typically < 5 Å), regardless of their through-bond connectivity. This makes it an ideal tool for distinguishing between regioisomers where the connectivity is different.
In the case of the amination of this compound, a NOESY experiment can reveal correlations between the protons of the newly introduced substituent and the remaining protons on the pyridine ring. The presence or absence of specific NOE cross-peaks provides definitive evidence for the site of substitution.
Experimental Workflow and Data Presentation
The following sections outline a typical experimental workflow for the synthesis, purification, and regiochemical validation of the substitution product, along with a comparative data table.
Experimental Protocols
1. General Protocol for the Amination of this compound:
-
Materials: this compound, amine (e.g., morpholine), triethylamine (or another suitable base), and a polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (1.1 eq.) and triethylamine (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monosubstituted product.
-
2. Protocol for NOE NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.
-
Instrumentation: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a standard NOESY pulse sequence.
-
Set the mixing time (tm) to a value appropriate for small molecules (typically 500-800 ms) to allow for the buildup of NOE correlations.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation: Process the 2D data using appropriate software. Analyze the resulting NOESY spectrum for cross-peaks that indicate through-space correlations between the protons of the substituent and the aromatic protons of the pyridine ring.
Comparative Data Table
The following table summarizes the expected ¹H NMR and key NOE correlations for the two potential regioisomers formed from the reaction of this compound with a generic amine substituent containing N-CH₂ protons.
| Parameter | Product A (2-Amino-3-chloro-5-nitropyridine) | Product B (3-Amino-2-chloro-5-nitropyridine) |
| Structure | ||
| ¹H NMR (δ, ppm) | ||
| Pyridine H-4 | ~8.2-8.5 | ~8.0-8.3 |
| Pyridine H-6 | ~8.8-9.1 | ~8.6-8.9 |
| N-CH₂ | ~3.5-3.8 | ~3.4-3.7 |
| Key NOE Correlation | N-CH₂ ↔ Pyridine H-4 (Strong) | N-CH₂ ↔ Pyridine H-4 (Weak or Absent) |
| N-CH₂ ↔ Pyridine H-6 (Absent) | N-CH₂ ↔ Pyridine H-4 (Present) |
Note: The chemical shifts are approximate and can vary depending on the specific amine and solvent used. The key diagnostic feature is the pattern of NOE correlations.
Visualization of the Validation Workflow
The logical flow of the experimental and analytical process for validating the regiochemistry can be visualized as follows:
Caption: Workflow for the synthesis, analysis, and regiochemical validation of the substitution product.
Logical Framework for NOE-Based Structure Elucidation
The determination of the correct regioisomer is based on a clear logical pathway derived from the NOE data.
Caption: Decision tree for determining regiochemistry based on observed NOE correlations.
Conclusion
The regioselective synthesis of substituted pyridines is a fundamental task in medicinal chemistry and drug discovery. For ambiguous cases such as the nucleophilic substitution on this compound, a combination of synthesis and advanced spectroscopic techniques is essential for unambiguous structural assignment. NOE NMR, by providing through-space proton-proton proximity information, stands out as a definitive method for validating the regiochemistry of such reactions. The systematic application of the workflow and principles outlined in this guide will enable researchers to confidently determine the structures of their synthesized compounds, thereby accelerating the drug development process.
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Chloropyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, yet the coupling of chloropyridines presents a significant challenge due to the inertness of the C-Cl bond. The choice of an appropriate palladium catalyst is paramount to overcoming this hurdle and achieving efficient and high-yielding transformations. This guide provides an objective comparison of prominent palladium catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for the Suzuki coupling of chloropyridines.
Catalyst Performance Overview
The success of a Suzuki reaction involving chloropyridines is highly dependent on the catalyst system, which includes the palladium source and the associated ligand. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but often require harsh reaction conditions and higher catalyst loadings. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), have demonstrated superior reactivity, allowing for lower catalyst loadings and milder conditions.
Below is a summary of the performance of representative palladium catalysts for the Suzuki coupling of various chloropyridines with arylboronic acids, compiled from literature sources.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-9 |
A Researcher's Guide to Purity Assessment of Synthesized 2,3-Dichloro-5-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,3-Dichloro-5-nitropyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed overview of common methodologies, their respective strengths and weaknesses, and supporting experimental data to inform your selection of the most appropriate purity assessment strategy.
The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. Therefore, rigorous purity analysis is paramount. The choice of analytical method depends on several factors, including the chemical nature of the derivative, the expected impurities, and the required level of sensitivity and accuracy. This guide will focus on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the key performance metrics of the most common analytical techniques used for the purity determination of this compound derivatives. This data is compiled from various studies and provides a basis for objective comparison.
| Analytical Technique | Principle | Common Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC | Separation based on polarity | UV-Vis, DAD, MS | ng/mL to µg/mL | ng/mL to µg/mL | High | < 2% | Versatile for a wide range of polarities, non-volatile compounds.[1][2] | Requires soluble samples, potential for co-elution. |
| GC-MS | Separation based on volatility and polarity | Mass Spectrometer (MS) | pg/mL to ng/mL | pg/mL to ng/mL | High | < 5% | High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[3][4][] | Requires thermally stable and volatile samples, potential for thermal degradation. |
| NMR | Nuclear spin properties in a magnetic field | Radiofrequency detector | ~0.1% | ~0.5% | High (qNMR) | < 1% | Provides structural information, non-destructive, can be used for absolute quantification (qNMR).[6][7][8][9] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| Elemental Analysis | Combustion and detection of elemental components | Thermal Conductivity Detector | ~0.3% | ~0.5% | High | < 0.3% | Determines elemental composition, confirms empirical formula. | Provides no information on impurities with the same elemental composition. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its versatility and wide applicability. A reverse-phase HPLC (RP-HPLC) method is commonly employed for pyridine derivatives.[10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific derivative.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C (split or splitless injection).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl3, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard of known weight and purity.
Common Impurities in the Synthesis of this compound Derivatives
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. The synthesis of this compound and its subsequent derivatization can lead to several types of impurities:
-
Starting Materials: Unreacted this compound or the other reactant.
-
Isomeric Byproducts: Positional isomers formed during the substitution reaction. For example, if a nucleophile is intended to substitute at the 2-position, substitution at the 3-position can occur as a byproduct.
-
Over-reacted Products: Disubstitution products where both chlorine atoms are replaced.
-
Hydrolysis Products: Reaction with residual water can lead to the formation of hydroxypyridine derivatives.
-
Residual Solvents: Solvents used in the reaction or purification steps.
Visualizing the Workflow and Logic
To further clarify the process of purity assessment, the following diagrams illustrate a typical experimental workflow and the logical considerations for selecting an appropriate analytical method.
Caption: Experimental workflow for purity assessment.
Caption: Logic for selecting an analytical method.
Conclusion
The purity assessment of synthesized this compound derivatives is a multifaceted process that requires careful consideration of the compound's properties and the potential impurities. HPLC, GC-MS, and NMR spectroscopy are powerful and complementary techniques that, when used appropriately, can provide a comprehensive purity profile. For routine purity checks and analysis of a wide range of derivatives, HPLC is often the method of choice. GC-MS offers superior sensitivity for volatile impurities, while qNMR provides an absolute measure of purity and invaluable structural information. A combination of these techniques is often employed to ensure the highest level of confidence in the purity of the final compound, a critical requirement for advancing promising drug candidates through the development pipeline.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of 2,3-Dichloro-5-(trichloromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-5-nitropyridine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Dichloro-5-nitropyridine, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling.[1][2]
Signal Word: Danger[1]
Hazard Statements:
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[2]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect eyes from splashes and serious damage. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure. |
| Respiratory | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary. | To avoid inhalation of dust or vapors, which can cause respiratory irritation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 g/mol |
| Appearance | Light brown to yellow solid |
| Melting Point | 51-56 °C |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1] |
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste disposal facility. As a chlorinated organic compound, it must be segregated from non-halogenated waste streams.
Experimental Protocol for Waste Collection and Packaging:
This protocol outlines the steps for safely accumulating and packaging solid this compound waste and contaminated lab supplies for disposal.
Materials:
-
Designated hazardous waste container (Plastic open-top drum or similar, compatible with chlorinated organic solids).[3]
-
Clear plastic bags.[4]
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Zip ties or tape.[5]
-
Secondary containment bin.[4]
Procedure:
-
Designate a Waste Accumulation Area:
-
Identify a specific, well-ventilated area within the laboratory, preferably inside a fume hood, for the accumulation of this compound waste.
-
Place a secondary containment bin in the designated area.[4]
-
-
Prepare the Waste Container:
-
Select a plastic open-top drum or a similar container that is in good condition and has a secure lid.[3]
-
Line the container with a clear plastic bag.[5] Never use black or biohazard bags for chemical waste.[5]
-
Affix a hazardous waste label to the outside of the container. Fill in all required information, including the chemical name ("this compound") and any other components of the waste.
-
-
Waste Segregation and Collection:
-
Solid this compound: Carefully place any unwanted solid this compound directly into the lined waste container.
-
Contaminated Lab Trash: Collect any disposable lab supplies (e.g., gloves, weighing paper, pipette tips) that are contaminated with this compound. Place these items in a separate clear plastic bag.[4] Before sealing, ensure the contents are accurately listed on a hazardous waste tag affixed to the bag.[4] Once tagged, this bag can be placed inside the main waste container.
-
Empty Original Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid halogenated hazardous waste. If not rinsed, place the empty, capped container directly into the waste drum.
-
-
Container Management:
-
Final Packaging for Disposal:
-
When the waste container is ready for pickup, securely close the inner plastic bag with a zip tie or tape.[5]
-
Securely fasten the lid on the outer container.
-
Ensure the hazardous waste label is complete, accurate, and clearly visible.
-
Wipe down the exterior of the container to remove any external contamination.[4]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Visualization of Disposal Workflow
The following diagrams illustrate the key logical relationships in the proper disposal of this compound.
References
- 1. This compound 97 22353-40-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Packaging Hazardous Waste Guide | Enva [enva.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
